(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRWGINZIMNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557124 | |
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116827-38-4 | |
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical properties of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride. Due to the limited availability of public data for this specific compound, information on closely related sulfonyl chlorides is included to provide a broader context for its potential characteristics and reactivity.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | [2-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| CAS Number | 116827-38-4 | |
| Molecular Formula | C₈H₆ClF₃O₃S | [1] |
| Molecular Weight | 274.64 g/mol | [1] |
| Synonyms | 2-(Trifluoromethoxy)benzylsulfonyl chloride | |
| Physical Form | Solid |
Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Trifluoromethanesulfonyl chloride | 29-32 | 1.583[2] | |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | 133-135 /14 mmHg | 1.585 | |
| (2-Fluorophenyl)methanesulfonyl chloride | 37-39 |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, the synthesis of analogous sulfonyl chlorides typically involves the chlorination of the corresponding sulfonic acid or sulfonate salt.
A general synthetic approach often involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). For instance, the synthesis of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride can be achieved by reacting the corresponding sulfonic acid derivative with an excess of thionyl chloride, often in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF)[3]. Another common method is the direct chlorosulfonation of a suitable aromatic precursor[4].
This compound is a reactive compound that can serve as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of new C-S bonds. This reactivity is crucial in medicinal chemistry for the introduction of the trifluoromethoxy-substituted benzylsulfonyl group into target molecules[5].
Safety Information
The following safety information has been reported for this compound:
-
Pictograms: GHS05 (Corrosion), GHS07 (Harmful)
-
Signal Word: Danger
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P309+P311 (IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician)
Experimental Workflows
While a specific experimental workflow for the synthesis of this compound is not available, a generalized workflow for the synthesis of a sulfonyl chloride from a sulfonic acid precursor is depicted below. This diagram illustrates the key steps that would likely be involved in such a synthesis.
Caption: Generalized workflow for sulfonyl chloride synthesis.
Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates. As a sulfonyl chloride, this compound is primarily used to synthesize sulfonamides, a class of compounds with a wide range of biological activities.
References
- 1. This compound CAS#: [chemicalbook.com]
- 2. Trifluoromethanesulfonyl chloride = 99 421-83-0 [sigmaaldrich.com]
- 3. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
- 4. Buy (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride | 1196156-99-6 [smolecule.com]
- 5. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
Technical Guide: Synthesis of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride, a compound of interest for its potential applications in medicinal chemistry and drug development. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the methanesulfonyl chloride moiety is a versatile functional group for introducing sulfonyl groups into various molecular scaffolds.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Nucleophilic Substitution: Conversion of 2-(trifluoromethoxy)benzyl chloride to (2-(trifluoromethoxy)phenyl)methanethiol.
-
Oxidative Chlorination: Oxidation of the intermediate thiol to the final sulfonyl chloride.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established general procedures for the synthesis of thiols and their subsequent conversion to sulfonyl chlorides.[1][2]
Step 1: Synthesis of (2-(Trifluoromethoxy)phenyl)methanethiol
This procedure involves the formation of an isothiouronium salt from 2-(trifluoromethoxy)benzyl chloride and thiourea, followed by alkaline hydrolysis to yield the desired thiol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Trifluoromethoxy)benzyl chloride | 210.58 | 10.0 | 2.11 g |
| Thiourea | 76.12 | 11.0 | 0.84 g |
| Ethanol | - | - | 20 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 1.20 g |
| Water | - | - | 20 mL |
| Hydrochloric Acid (HCl), concentrated | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Magnesium Sulfate (MgSO4), anhydrous | - | - | For drying |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl chloride (2.11 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol) in ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (20 mL).
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (2-(trifluoromethoxy)phenyl)methanethiol.
Expected Outcome:
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 85-95 | Colorless oil |
Step 2: Synthesis of this compound
This protocol utilizes a mild and efficient oxidative chlorination of the thiol using hydrogen peroxide and zirconium tetrachloride.[1][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 5.0 | 1.04 g |
| Zirconium(IV) chloride (ZrCl4) | 233.04 | 5.0 | 1.17 g |
| Hydrogen Peroxide (H2O2), 30% w/w aq. | 34.01 | 15.0 | 1.70 mL |
| Dichloromethane (CH2Cl2) | - | - | 25 mL |
| Water | - | - | For washing |
| Sodium Bicarbonate (NaHCO3), saturated aq. | - | - | For washing |
| Magnesium Sulfate (MgSO4), anhydrous | - | - | For drying |
Procedure:
Caption: Experimental workflow for the oxidative chlorination of the thiol intermediate.
-
In a round-bottom flask under an inert atmosphere, dissolve (2-(trifluoromethoxy)phenyl)methanethiol (1.04 g, 5.0 mmol) and zirconium(IV) chloride (1.17 g, 5.0 mmol) in dichloromethane (25 mL) at 0 °C.
-
To this stirred solution, add 30% aqueous hydrogen peroxide (1.70 mL, 15.0 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| This compound | 274.64 | 90-98 | Solid or oil |
Summary of Quantitative Data
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Synthesis of (2-(Trifluoromethoxy)phenyl)methanethiol
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass (g) |
| 2-(Trifluoromethoxy)benzyl chloride | 210.58 | 1.0 | 10.0 | 2.11 |
| Thiourea | 76.12 | 1.1 | 11.0 | 0.84 |
| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 1.0 (theoretical) | 10.0 | 2.08 |
Table 2: Synthesis of this compound
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass (g) |
| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 1.0 | 5.0 | 1.04 |
| Zirconium(IV) chloride | 233.04 | 1.0 | 5.0 | 1.17 |
| Hydrogen Peroxide (30%) | 34.01 | 3.0 | 15.0 | 0.51 |
| This compound | 274.64 | 1.0 (theoretical) | 5.0 | 1.37 |
Concluding Remarks
This technical guide presents a feasible and efficient synthetic route for this compound. The proposed pathway utilizes readily available starting materials and employs well-documented, high-yielding reactions. The detailed protocols and expected quantitative data provide a solid foundation for researchers to synthesize this compound for further investigation in drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Characterization of the final product by standard analytical techniques (NMR, MS, IR) is recommended to confirm its identity and purity.
References
An In-depth Technical Guide to (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a trifluoromethoxy group, make it a valuable reagent in the field of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
This compound is characterized by a phenyl ring substituted with a trifluoromethoxy group at the ortho position and a methanesulfonyl chloride group attached to a methylene bridge.
Chemical Identifiers:
Synonyms:
-
[2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride
-
2-(Trifluoromethoxy)benzylsulfonyl chloride
Physicochemical Properties
| Property | Value |
| Boiling Point | 279.7 °C at 760 mmHg |
| Physical Form | Solid |
Note: Melting point and solubility data are not currently available in the cited search results.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the provided search results. However, based on the structure and the known spectral characteristics of similar compounds, the following can be predicted:
-
¹H NMR: The spectrum would likely show a singlet for the methylene (-CH₂-) protons, and a complex multiplet pattern for the aromatic protons of the substituted phenyl ring.
-
¹³C NMR: The spectrum would display signals for the methylene carbon, the aromatic carbons (with splitting for the carbon attached to the trifluoromethoxy group due to C-F coupling), and the carbon of the trifluoromethoxy group (as a quartet).
-
IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) would be expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the SO₂Cl group.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for analogous compounds. A common approach involves the conversion of a corresponding thiol or the chlorosulfonylation of a suitable precursor.
A potential synthetic pathway is outlined below. This is a hypothetical workflow based on common organic synthesis reactions.
Experimental Protocol: A General Approach for Oxidative Chlorination of Thiols
While a specific protocol for the target molecule is unavailable, a general method for the direct conversion of thiols to sulfonyl chlorides can be adapted[2][3].
Materials:
-
(2-(Trifluoromethoxy)phenyl)methanethiol (starting material)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (CH₃CN)
-
Pyridine
-
Amine (for subsequent sulfonamide synthesis)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, a mixture of the thiol (1 equivalent), 30% hydrogen peroxide (3 equivalents), and thionyl chloride (1 equivalent) is stirred in acetonitrile at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solution of the desired amine (1 equivalent) in pyridine is added to the reaction mixture for the one-pot synthesis of the corresponding sulfonamide.
-
The resulting mixture is stirred at room temperature until the starting sulfonyl chloride is completely consumed, as indicated by TLC.
-
The reaction is then acidified with a 2 N HCl solution and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, and subsequently dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization.
Reactivity and Applications in Drug Discovery
The methanesulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in medicinal chemistry.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base (such as pyridine or triethylamine) yields the corresponding N-substituted sulfonamides.
Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design due to its unique electronic and physicochemical properties. Its incorporation into a molecule can significantly enhance:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets.
The presence of the trifluoromethoxy group in this compound makes it an attractive building block for the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Potential Biological Targets
While no specific biological targets for compounds directly derived from this compound were identified in the search results, the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Sulfonamide-containing drugs have been developed as antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.
Given the prevalence of the trifluoromethoxy group in modern pharmaceuticals, it is plausible that derivatives of this compound could be investigated as inhibitors of various enzymes or as modulators of receptors, such as G protein-coupled receptors (GPCRs).
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P309+P311: IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its key feature is the presence of the trifluoromethoxy group, which can impart desirable pharmacokinetic properties to the resulting molecules. The high reactivity of the sulfonyl chloride moiety allows for the straightforward synthesis of a diverse range of sulfonamides and other derivatives. Further research into the synthesis and biological evaluation of compounds derived from this reagent is warranted to explore its full potential in the development of new therapeutic agents.
References
An In-depth Technical Guide to (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, a fluorinated building block with potential applications in medicinal chemistry and drug discovery. The guide details available supplier information, general synthetic applications, and the broader context of trifluoromethoxy-containing compounds in pharmaceutical research.
Introduction
This compound, with the CAS number 116827-38-4, is a reactive chemical intermediate. Its structure, featuring a trifluoromethoxy group on a phenyl ring attached to a methanesulfonyl chloride moiety, makes it a valuable reagent for introducing the 2-(trifluoromethoxy)benzylsulfonyl group into molecules. The trifluoromethoxy group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Supplier Information
A number of chemical suppliers offer this compound. The table below summarizes publicly available data from prominent suppliers. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.
| Supplier | CAS Number | Purity | Additional Information |
| Apollo Scientific | 116827-38-4 | ≥95% | Synonym: 2-(Trifluoromethoxy)benzylsulphonyl chloride.[1] |
| Sigma-Aldrich | 116827-38-4 | - | Distributor for Apollo Scientific. Provides safety and property data.[1][2] |
| BLD Pharm | 116827-38-4 | - | Listed in their catalog of organic building blocks. |
| ChemicalBook | 116827-38-4 | - | Provides basic chemical properties.[3] |
Synthetic Applications and Experimental Protocols
General Experimental Protocol for Sulfonamide Synthesis
The following is a generalized procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. This protocol is based on standard organic chemistry principles and should be adapted and optimized for specific substrates.
Reaction:
Caption: General workflow for the synthesis of sulfonamides.
Role in Drug Discovery
The introduction of a trifluoromethoxy (-OCF₃) group can profoundly influence the properties of a drug candidate. This is due to the unique electronic properties and steric bulk of the -OCF₃ group. While no specific signaling pathways involving this compound have been documented, the resulting sulfonamides could be designed as inhibitors for various enzymes or as ligands for receptors.
Conceptual Signaling Pathway Inhibition
The diagram below illustrates a conceptual model of how a sulfonamide synthesized from this compound might act as an enzyme inhibitor, a common strategy in drug development.
Caption: Conceptual inhibition of a target enzyme by a novel sulfonamide.
Conclusion
This compound is a readily available chemical reagent with significant potential for the synthesis of novel sulfonamides for drug discovery and development. While specific applications and detailed experimental protocols for this particular compound are not yet prevalent in the scientific literature, its utility can be inferred from the well-established chemistry of sulfonyl chlorides and the advantageous properties of the trifluoromethoxy group. Researchers are encouraged to explore its use in creating new chemical entities with potentially enhanced pharmacological profiles.
References
An In-depth Technical Guide to (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride
Abstract: This technical whitepaper provides a detailed overview of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride, a specialized reagent in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs and established principles of chemical spectroscopy and reactivity. It includes expected spectral characteristics, generalized experimental protocols for spectroscopic analysis, and a logical workflow for its synthesis and application. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction and Chemical Structure
This compound is a fluorinated organic compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which is in turn connected to a phenyl ring substituted with a trifluoromethoxy group at the ortho position. Its structure suggests high reactivity, making it a valuable intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety into various molecules. The trifluoromethoxy group is known to enhance properties such as lipophilicity and metabolic stability in pharmaceutical candidates[1].
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆ClF₃O₃S
-
Molecular Weight: 274.64 g/mol [2]
-
Key Features:
-
An electrophilic sulfonyl chloride group (-SO₂Cl), highly reactive towards nucleophiles.
-
A benzylic methylene group (-CH₂-).
-
An ortho-substituted trifluoromethoxy group (-OCF₃) on the aromatic ring.
-
Predicted Spectral Data
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of the sulfonyl chloride and trifluoromethoxy groups.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -CH₂- (Benzylic) | ~ 4.8 - 5.2 | Singlet. Significantly deshielded by the adjacent SO₂Cl group. |
| Ar-H (Aromatic) | ~ 7.3 - 7.8 | Multiplet. Complex splitting pattern due to ortho-substitution. | |
| ¹³C NMR | -CH₂- (Benzylic) | ~ 65 - 75 | |
| Ar-C (Aromatic) | ~ 120 - 140 | Multiple signals expected. | |
| C-OCF₃ (Aromatic) | ~ 145 - 155 |
| | -OCF₃ | ~ 120.5 (q, J ≈ 258 Hz) | Quartet due to coupling with ¹⁹F. |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is ideal for identifying key functional groups. The sulfonyl chloride group has strong, characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 1375 - 1395 | S=O Asymmetric Stretch | Strong |
| 1180 - 1195 | S=O Symmetric Stretch | Strong |
| 1200 - 1280 | C-F Stretch (in OCF₃) | Strong |
| 1000 - 1150 | C-O Stretch (Aryl Ether) | Strong |
| 3000 - 3100 | C-H Stretch (Aromatic) | Medium |
| 2900 - 3000 | C-H Stretch (Aliphatic -CH₂-) | Medium-Weak |
| 550 - 650 | S-Cl Stretch | Medium |
Note: Data derived from characteristic frequencies for sulfonyl chlorides and trifluoromethoxy-substituted aromatics[5][6].
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. Due to the reactivity of sulfonyl chlorides, careful handling is required to avoid decomposition in the ion source[7].
Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z (Mass/Charge Ratio) | Possible Fragment | Notes |
|---|---|---|
| 274/276 | [M]⁺ | Molecular ion peak. The A+2 peak (m/z 276) will be present at ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |
| 239 | [M - Cl]⁺ | Loss of chlorine radical. |
| 175 | [C₇H₄F₃O-CH₂]⁺ | Fragment corresponding to the 2-(trifluoromethoxy)benzyl cation. |
| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group, showing the chlorine isotopic pattern[5]. |
Experimental Protocols
The following sections provide detailed, generalized protocols for acquiring the spectral data discussed above. These methods are standard for the analysis of reactive organic compounds like sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the structural elucidation of sulfonyl chlorides and their derivatives[8].
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Ensure the compound is stable in the chosen solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Width: 30°
-
Relaxation Delay: 1-2 seconds
-
Scans: 16-64 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Technique: Use a proton-decoupled sequence.
-
Pulse Width: 45°
-
Relaxation Delay: 2-5 seconds
-
Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the analysis of a solid or liquid sample using Attenuated Total Reflectance (ATR) or as a thin film[9][10].
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation (ATR Method):
-
Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film/Neat Liquid):
-
Place one drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin capillary film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule[6]. The region from 1200–600 cm⁻¹ serves as a unique "fingerprint" for the compound[9].
Mass Spectrometry (MS)
This protocol is adapted for reactive compounds, minimizing decomposition prior to analysis[7][11].
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a high-purity, volatile solvent (e.g., acetonitrile or dichloromethane). Due to the compound's reactivity, sample preparation should be performed immediately before analysis to minimize hydrolysis from trace moisture[7].
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds to obtain fragmentation patterns for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique that may allow for the detection of the molecular ion with less fragmentation, especially if the analysis is performed rapidly from a non-aqueous solution[11].
-
-
Instrument Setup (for Direct Infusion ESI):
-
Use a syringe pump to introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest and minimize in-source decay.
-
-
Data Acquisition:
-
Mass Range: Scan a suitable m/z range (e.g., 50–500 amu).
-
Polarity: Acquire data in positive ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and key fragment ions. Pay close attention to the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) to confirm the presence of chlorine-containing fragments[5].
Synthetic and Reaction Workflow
This compound is not a final product but a reactive intermediate. Its utility lies in its ability to react with nucleophiles to form stable sulfonamides, sulfonates, or other derivatives. The diagram below illustrates a logical workflow for its synthesis and a subsequent derivatization reaction.
Caption: General workflow for the synthesis and reaction of the target sulfonyl chloride.
Conclusion
While specific, verified spectral data for this compound remains elusive in public literature, its chemical properties and expected analytical profile can be reliably predicted from fundamental chemical principles and data from close structural analogs. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and utilize this reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Careful handling is paramount due to its inherent reactivity, especially towards moisture.
References
- 1. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
- 2. This compound CAS#: [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Guide to Its Strategic Role in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoromethoxy (OCF3) group is an increasingly vital tool for medicinal chemists seeking to optimize the pharmacological profile of lead compounds. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethoxy group, detailing its influence on key physicochemical properties, metabolic stability, and biological activity. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for drug development professionals.
Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group imparts a unique combination of electronic and physical properties to a molecule, which can be strategically leveraged to enhance its drug-like characteristics. These properties are primarily a consequence of the high electronegativity of the fluorine atoms and the stereoelectronic effects of the OCF3 moiety.
Lipophilicity
A critical parameter in drug design, lipophilicity, measured as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] Its introduction generally leads to a significant increase in a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2] The Hansch π parameter, a measure of the lipophilicity contribution of a substituent, for the OCF3 group is +1.04, which is greater than that of a trifluoromethyl (CF3) group (+0.88).[1][2]
Table 1: Comparative Lipophilicity Data
| Compound Pair | Base Compound logD7.4 | OCF3-Substituted Analog logD7.4 | Change in logD7.4 | Reference(s) |
| 2-(Methylthio)pyridine vs. 2-(Trifluoromethoxy)pyridine | 1.69 | 2.13 | +0.44 | [3] |
| 4-Hydroxyproline Analog vs. 4-Trifluoromethoxyproline Analog | Data not directly comparable | Demonstrated similar impact to CF3 group | N/A | [3] |
Note: Direct side-by-side logP or logD comparisons for a parent compound and its OCF3 analog are not always available in a single study. The data presented are representative examples of the lipophilicity-enhancing effect of the OCF3 group.
Metabolic Stability
The trifluoromethoxy group is exceptionally stable to metabolic degradation.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This metabolic robustness can significantly increase a drug's half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[5] When replacing a metabolically labile group, such as a methoxy (-OCH3) group which is prone to O-demethylation, the OCF3 group can block this metabolic pathway.[4]
Table 2: Comparative Metabolic Stability Data
| Compound Comparison | Key Finding | Implication for OCF3 Substitution | Reference(s) |
| Picornavirus Inhibitors (Methyl vs. Trifluoromethyl on Oxadiazole Ring) | Methyl analog: 8 metabolic products. Trifluoromethyl analog: 2 minor metabolic products. | The fluorinated group provided a global protective effect against metabolism. | [5] |
| CB1 PAMs (Aliphatic NO2 vs. CF3) | CF3-bearing compounds showed improved in vitro metabolic stability. | Trifluoromethyl group can be a metabolically more stable bioisostere. | [6] |
| Generic Pyridine Analogs (Hypothetical) | Difluoromethoxy group is a metabolically robust bioisostere of the methoxy group, preventing O-demethylation. | OCF3 group is expected to confer even greater metabolic stability due to full fluorination. | [4] |
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups. By lowering the pKa of an amine, for instance, the OCF3 group can decrease its basicity. This modulation of a molecule's ionization state at physiological pH can impact its solubility, receptor binding, and cell permeability.
Table 3: Impact of Trifluoromethoxy Group on Acidity
| Compound | pKa | Comments | Reference(s) |
| Acetic Acid | 4.76 | Reference compound. | [7] |
| Trifluoroacetic Acid | 0.23 | The highly electronegative trifluoromethyl group significantly increases acidity. The OCF3 group would have a similar, though potentially slightly attenuated, electron-withdrawing effect on an adjacent carboxyl group. | [7] |
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at a physiological pH of 7.4 and saturate it with 1-octanol.
-
Saturate 1-octanol with the prepared aqueous buffer.
-
Allow the two phases to separate for at least 24 hours.
-
-
Sample Preparation:
-
Accurately weigh the test compound and dissolve it in a 1:1 (v/v) mixture of the buffered aqueous phase and the 1-octanol phase.
-
-
Partitioning:
-
Shake the mixture vigorously to ensure thorough partitioning of the compound between the two phases.
-
Allow the mixture to stand undisturbed for 24 hours to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw aliquots from both the aqueous and the 1-octanol layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (containing, for example, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and microsomes. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can also be calculated from these data.
-
Case Studies and Signaling Pathways
The strategic incorporation of the trifluoromethoxy group has been instrumental in the development of several successful drugs. The following case studies illustrate its application and impact.
Riluzole: Synthesis and Application
Riluzole is a benzothiazole derivative used to treat amyotrophic lateral sclerosis (ALS). The synthesis of Riluzole prominently features a trifluoromethoxy-substituted aniline as a key starting material.[8][9][10][11]
Experimental Workflow: Synthesis of Riluzole
Caption: A generalized workflow for the synthesis of Riluzole.
Celecoxib: Inhibition of the COX-2 Pathway
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] This selectivity is crucial for its therapeutic effect in reducing inflammation and pain while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The trifluoromethyl group on the pyrazole ring of Celecoxib is a key contributor to its binding affinity and selectivity for COX-2.[13]
Signaling Pathway: Celecoxib and Prostaglandin Synthesis
Caption: Mechanism of action of Celecoxib in the prostaglandin synthesis pathway.
Nilotinib: Targeting the BCR-ABL Kinase
Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It specifically targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in CML cells, driving their proliferation and survival. The trifluoromethyl group in Nilotinib is important for its potent and selective inhibition of the BCR-ABL kinase.
Signaling Pathway: Nilotinib and BCR-ABL Inhibition
Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway in CML.
Conclusion
The trifluoromethoxy group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to profoundly modulate key physicochemical properties such as lipophilicity and metabolic stability, while also influencing the electronic environment of a molecule, makes it a highly valuable substituent in drug design. The case studies of Riluzole, Celecoxib, and Nilotinib highlight the successful application of the OCF3 group in developing effective therapeutics. As our understanding of the unique properties of fluorinated groups continues to grow, the strategic incorporation of the trifluoromethoxy group is expected to play an even more prominent role in the discovery and development of novel, safe, and efficacious medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 9. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 10. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The proposed synthesis is a multi-step process commencing from 2-(trifluoromethoxy)toluene. Each step is detailed with a general experimental protocol, and relevant quantitative data from analogous reactions are provided for reference.
Proposed Synthetic Pathway
The logical synthesis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride can be envisioned through a four-step sequence starting from 2-(trifluoromethoxy)toluene. This pathway involves benzylic chlorination, conversion to a benzyl mercaptan, and subsequent oxidative chlorination to yield the final sulfonyl chloride.
Caption: Proposed synthetic pathway for this compound.
Data Presentation: Summary of Key Transformations
The following table summarizes the key transformations in the proposed synthesis, with typical yields observed for analogous reactions.
| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Benzylic Chlorination | 2-(Trifluoromethoxy)toluene | N-Chlorosuccinimide (NCS), Initiator (e.g., BPO) | 2-(Trifluoromethoxy)benzyl chloride | 70-85 |
| 2 | Thiolation | 2-(Trifluoromethoxy)benzyl chloride | Ammonium sulfhydrate or Thiourea followed by NaOH | 2-(Trifluoromethoxy)benzyl mercaptan | 70-95 |
| 3 | Oxidative Chlorination | 2-(Trifluoromethoxy)benzyl mercaptan | Hydrogen Peroxide, Thionyl Chloride | This compound | 80-95 |
Experimental Protocols
The following are detailed, representative experimental protocols for each step of the proposed synthesis. These are based on general procedures for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 2-(Trifluoromethoxy)benzyl chloride from 2-(Trifluoromethoxy)toluene
This procedure utilizes a radical-initiated benzylic chlorination.
Workflow:
Caption: Workflow for the synthesis of 2-(trifluoromethoxy)benzyl chloride.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or benzene.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethoxy)benzyl chloride.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(Trifluoromethoxy)benzyl mercaptan from 2-(Trifluoromethoxy)benzyl chloride
This procedure describes the conversion of the benzyl chloride to the corresponding mercaptan using thiourea followed by basic hydrolysis.[1]
Workflow:
Caption: Workflow for the synthesis of 2-(trifluoromethoxy)benzyl mercaptan.
Methodology:
-
In a round-bottom flask, combine 2-(trifluoromethoxy)benzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for several hours until the formation of the S-benzylisothiouronium salt is complete (monitored by TLC).
-
Cool the reaction mixture, and if a precipitate forms, it can be filtered.
-
Add an aqueous solution of sodium hydroxide (e.g., 10%) to the reaction mixture and reflux for an additional period to hydrolyze the isothiouronium salt.
-
After cooling, carefully acidify the mixture with dilute hydrochloric acid to protonate the thiolate.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting 2-(trifluoromethoxy)benzyl mercaptan by vacuum distillation. An alternative method involves reacting the benzyl chloride with ammonium sulfhydrate.[2][3]
Step 3: Synthesis of this compound from 2-(Trifluoromethoxy)benzyl mercaptan
This final step involves the oxidative chlorination of the mercaptan to the desired sulfonyl chloride.[4][5]
Workflow:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzyl mercaptan (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of hydrogen peroxide (3-5 equivalents).
-
To this biphasic mixture, add thionyl chloride (1.5-2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The product may be used crude or purified by crystallization or chromatography if necessary.
Disclaimer: The synthetic route and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. These procedures have not been optimized for the specific target molecule and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. All reactions should be carefully monitored, and the products should be fully characterized by appropriate analytical techniques.
References
- 1. prepchem.com [prepchem.com]
- 2. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of Benzylsulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
Introduction: Benzylsulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates and reagents in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the electrophilic nature of the sulfur atom, which allows for the facile introduction of the benzylsulfonyl moiety onto a variety of nucleophiles. This guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of benzylsulfonyl chlorides, with a focus on their applications in drug discovery and development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.
Synthesis of Benzylsulfonyl Chlorides
The preparation of benzylsulfonyl chlorides can be achieved through several synthetic routes, primarily involving the chlorosulfonation of toluene or the oxidation of corresponding benzyl thiols or disulfides.
A common laboratory and industrial method involves the direct chlorosulfonation of toluene with chlorosulfonic acid. This reaction proceeds via electrophilic aromatic substitution.
Another accessible route starts from benzyl mercaptan, which is oxidized in the presence of a chlorinating agent. A two-step, one-pot synthesis from benzyl halides is also a viable method. This involves conversion to a thiosulfate salt (Bunte salt) followed by oxidative chlorination.
Experimental Protocol: Synthesis of Benzylsulfonyl Chloride from Toluene
-
Materials: Toluene, Chlorosulfonic acid, Ice, Sodium bicarbonate solution (saturated), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.
-
Slowly add toluene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield benzylsulfonyl chloride as a crude product, which can be further purified by distillation or recrystallization.
-
Stability and Handling
Benzylsulfonyl chlorides are generally stable compounds but are sensitive to moisture and elevated temperatures. They are typically colorless to pale yellow liquids or low-melting solids.[1] Hydrolysis in the presence of water is a primary degradation pathway, yielding the corresponding sulfonic acid.[1] Therefore, storage in a cool, dry environment under an inert atmosphere is recommended. Decomposition can be observed by a change in color and the evolution of hydrogen chloride and sulfur dioxide gases.[2]
Reactivity of Benzylsulfonyl Chlorides
The reactivity of benzylsulfonyl chlorides is dominated by the electrophilicity of the sulfonyl group, making them susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations.
Sulfonylation of Amines (Hinsberg Reaction)
The reaction of benzylsulfonyl chlorides with primary and secondary amines to form sulfonamides is a cornerstone of their application. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.[3] Primary amines form sulfonamides that are soluble in alkali, while secondary amines form insoluble sulfonamides.[3] Tertiary amines do not typically react under these conditions.[3] The reaction is highly efficient and proceeds to completion.[4]
The pH of the reaction medium can significantly influence the yield of the sulfonamide. High yields have been reported at high pH (e.g., in 1.0 mol/L sodium hydroxide), which is attributed to third-order reaction kinetics involving the sulfonyl chloride, amine, and hydroxide anion.[5][6]
Table 1: Yields of Sulfonamides from the Reaction of Benzylsulfonyl Chloride with Various Amines
| Amine | Reaction Conditions | Yield (%) |
| Dibutylamine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 94 |
| 1-Octylamine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 98 |
| Hexamethylenimine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 97 |
Experimental Protocol: General Procedure for the Sulfonylation of an Amine
-
Materials: Benzylsulfonyl chloride, Amine, 10% Aqueous sodium hydroxide, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
Dissolve the amine (1 equivalent) in diethyl ether.
-
Add 10% aqueous sodium hydroxide (2 equivalents).
-
Cool the mixture in an ice bath and add benzylsulfonyl chloride (1.1 equivalents) dropwise with stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash with water and then with 1 M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
-
Sulfonylation of Alcohols
Benzylsulfonyl chlorides react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form sulfonate esters.[7] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the alcohol.[7] The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride.[7]
Table 2: Representative Examples of Sulfonate Ester Formation
| Alcohol | Base | Solvent | Product |
| Ethanol | Pyridine | Dichloromethane | Ethyl benzylsulfonate |
| Cyclohexanol | Triethylamine | Tetrahydrofuran | Cyclohexyl benzylsulfonate |
| Benzyl alcohol | Pyridine | Acetonitrile | Benzyl benzylsulfonate |
Experimental Protocol: Synthesis of a Benzylsulfonate Ester
-
Materials: Alcohol, Benzylsulfonyl chloride, Pyridine, Dichloromethane, 1 M Hydrochloric acid, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve the alcohol (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of benzylsulfonyl chloride (1.1 equivalents) in dichloromethane.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Hydrolysis
Benzylsulfonyl chlorides undergo hydrolysis to form the corresponding sulfonic acids. This reaction is generally slow in cold water but is accelerated by heat and the presence of bases.[1][8] The hydrolysis mechanism is typically SN2-like, involving the attack of water or hydroxide ions on the sulfur center.[9] The rate of hydrolysis is influenced by substituents on the benzene ring, with electron-withdrawing groups increasing the rate.[9]
Reduction
The reduction of benzylsulfonyl chlorides can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride can reduce the sulfonyl chloride to the corresponding thiol (benzyl mercaptan). Milder reducing agents, such as triphenylphosphine, can be used for the synthesis of aryl thiols.[10] Reductive desulfonylation, which removes the sulfonyl group entirely, can also be achieved under specific conditions.[11]
Substituent Effects on Reactivity
The reactivity of benzylsulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (e.g., nitro groups) increase the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack.[9] Conversely, electron-donating groups decrease reactivity.
The position of the substituent also plays a crucial role. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the mechanism depends on the position of the nitro group. The 3-nitro isomer follows a stepwise mechanism, while the 2- and 4-nitro isomers undergo a concerted dissociative electron transfer.[12][13] Steric hindrance from ortho substituents can also affect the reaction rate and mechanism.[14]
Applications in Drug Development
The benzylsulfonyl moiety is a common structural motif in a variety of biologically active compounds. Benzylsulfonyl chlorides are therefore valuable building blocks in the synthesis of new drug candidates.[15][16] The resulting sulfonamides and sulfonate esters exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][16] The ability to readily modify the amine or alcohol component allows for the generation of large compound libraries for high-throughput screening in the drug discovery process.[17]
Visualizations
Caption: Synthesis of Benzylsulfonyl Chloride via Chlorosulfonation.
Caption: The Hinsberg test distinguishes amine classes.
Caption: Key reactions of Benzylsulfonyl Chloride.
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
- 17. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a key building block for this purpose. The presence of the trifluoromethoxy group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the resulting sulfonamide drug candidates.[1] These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides derived from this compound.
The reaction proceeds via a nucleophilic substitution, where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the displacement of the chloride ion. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reaction Scheme
Caption: General reaction for N-substituted sulfonamide synthesis.
Experimental Protocols
This section details a standard laboratory protocol for the synthesis of sulfonamides using this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine, 1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation
The following table provides representative, hypothetical data for the synthesis of a small library of sulfonamides derived from this compound and various amines.
| Entry | Amine | Base | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | 6 | 85 |
| 2 | 4-Methoxyaniline | Pyridine | 5 | 92 |
| 3 | Benzylamine | Et3N | 4 | 95 |
| 4 | Piperidine | Et3N | 4 | 98 |
| 5 | Morpholine | Et3N | 4 | 96 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target sulfonamides.
Caption: Workflow for sulfonamide synthesis and purification.
Potential Biological Signaling Pathway
Sulfonamides are known to target various biological pathways. For instance, certain sulfonamide derivatives act as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and other physiological processes. Inhibition of specific carbonic anhydrase isoforms has been a strategy in the development of diuretics, anti-glaucoma agents, and even anticancer therapies. The diagram below illustrates a simplified, representative signaling pathway that could be modulated by a novel sulfonamide inhibitor.
Caption: Inhibition of Carbonic Anhydrase signaling pathway.
References
Protocol for reacting (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the reaction of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with primary and secondary amines to synthesize a diverse range of N-substituted sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The incorporation of a trifluoromethoxy (-OCF3) group into molecular scaffolds is a modern strategy in drug design aimed at enhancing metabolic stability, lipophilicity, and biological activity. This protocol offers a robust methodology for accessing novel sulfonamides bearing this valuable functional moiety, intended for use in drug discovery and development programs.
The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. It can enhance membrane permeability, increase binding affinity to biological targets, and block metabolic pathways, thus prolonging the in vivo half-life of a compound. The synthesis of a library of sulfonamides from this compound allows for the systematic exploration of structure-activity relationships (SAR) in the quest for new therapeutic leads.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
General Reaction for the Synthesis of N-substituted-(2-(trifluoromethoxy)phenyl)methanesulfonamides.
Application Notes
-
Substrate Scope: This protocol is generally applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. Primary amines are typically more reactive than secondary amines.[1] Sterically hindered amines may require longer reaction times or elevated temperatures.
-
Role of the Trifluoromethoxy Group: The trifluoromethoxy substituent at the ortho-position of the benzyl ring is expected to influence the electronic properties of the resulting sulfonamide. This can be advantageous for modulating the acidity of the N-H proton in primary sulfonamides and for establishing specific interactions with biological targets.
-
Catalyst and Base Selection: The choice of base is crucial for the success of the reaction. Organic bases such as triethylamine (TEA) and pyridine are commonly used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be employed in biphasic or aqueous systems. The selection of the base should be guided by the solubility of the amine substrate and the desired reaction conditions.
-
Solvent Considerations: Anhydrous solvents are recommended when using organic bases like triethylamine or pyridine to prevent the hydrolysis of the sulfonyl chloride. Dichloromethane is a good general-purpose solvent for this reaction due to its inertness and ease of removal. For water-soluble amines, an aqueous basic solution can be an effective medium.[2][3]
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, spot corresponding to the sulfonamide product indicates the reaction's progression.
Experimental Protocols
Protocol 1: General Procedure using Triethylamine in Dichloromethane
This protocol is suitable for a wide range of primary and secondary amines that are soluble in dichloromethane.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Procedure using Aqueous Potassium Carbonate
This protocol is particularly useful for amines that are soluble in water or for a more environmentally friendly approach.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K2CO3)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
5 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the amine (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or DCM) in a round-bottom flask.
-
Stir the mixture vigorously at room temperature.
-
Add a solution of this compound (1.05 eq) in the same organic solvent dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
If the product precipitates, it can be collected by vacuum filtration, washed with water, and then with a cold non-polar solvent like hexanes.
-
If the product remains in the organic layer, separate the layers.
-
For primary amine products that form a soluble salt, acidify the aqueous layer with 5 M HCl to precipitate the sulfonamide.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical yields for the synthesis of sulfonamides from the reaction of various amines with sulfonyl chlorides under standard conditions. While the data below is for benzenesulfonyl chloride and p-toluenesulfonyl chloride, similar high yields are anticipated for the reaction with this compound.
| Amine | Sulfonyl Chloride | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | [1] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | [1] |
| Aniline | Benzenesulfonyl chloride | TEA/THF | 6 | 86 | [1] |
| Dibutylamine | Benzenesulfonyl chloride | NaOH/Water | - | 94 | [2] |
| 1-Octylamine | Benzenesulfonyl chloride | NaOH/Water | - | 98 | [2] |
| Hexamethyleneimine | Benzenesulfonyl chloride | NaOH/Water | - | 97 | [2] |
| Allylamine | p-Toluenesulfonyl chloride | K2CO3/THF/Water | 24 | 73 | [4] |
Visualizations
Experimental Workflow
Standard workflow for the synthesis and purification of sulfonamides.
Logical Relationship: Role of -OCF3 Group in Drug Design
Influence of the trifluoromethoxy group on drug properties.
References
Application Notes and Protocols for (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a valuable reagent in drug discovery, primarily utilized as a building block for the synthesis of novel sulfonamide derivatives. The presence of the trifluoromethoxy (-OCF3) group is of particular significance. This functional group is known to enhance key physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and membrane permeability.[1] These improved properties can lead to better pharmacokinetic profiles and increased biological activity.
This document provides detailed application notes on the utility of this compound in the context of developing inhibitors for A Disintegrin and Metalloproteinase 17 (ADAM17), a critical target in inflammation and oncology.[2][3] Included are experimental protocols for the synthesis and evaluation of potential inhibitors, alongside diagrams of relevant biological pathways and experimental workflows.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is in the synthesis of sulfonamides. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[4] The trifluoromethoxy moiety in this specific reagent offers several advantages for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation and potentially increasing the drug's half-life.[1]
-
Increased Lipophilicity: The -OCF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution in the body.[1]
-
Modulation of Electronic Properties: The high electronegativity of the trifluoromethoxy group can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Improved Bioavailability: The combination of increased lipophilicity and metabolic stability often leads to improved oral bioavailability of drug candidates.
A key area of interest for sulfonamides derived from this reagent is the inhibition of ADAM17. ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), is a transmembrane protease that plays a crucial role in the shedding of various cell surface proteins, including cytokines and growth factor receptors.[2][3][5] Dysregulation of ADAM17 activity is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3] By inhibiting ADAM17, it is possible to modulate signaling pathways that drive these diseases.[2][6][7]
Quantitative Data: ADAM17 Inhibitors
The following table summarizes the inhibitory activities of various sulfonamide-based ADAM17 inhibitors. While specific data for inhibitors synthesized directly from this compound is not publicly available, the data for structurally related compounds highlight the potential of this class of inhibitors.
| Compound Class | Inhibitor Example | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | MMPs IC50 (nM) | Selectivity (ADAM10/ADAM17) | Reference |
| Sulfonamido-based hydroxamates | Compound 21 | 1.9 | >1000 | >1000 (MMP-1, -2, -9, -14) | >526 | [4] |
| Mixed ADAM10/ADAM17 inhibitors | GW280264X | 8.0 | 11.5 | - | 1.4 | [8] |
| Selective ADAM17 inhibitors | KP-457 | 11.1 | 748 | >700 (various MMPs) | 67.4 | [8] |
| Dual ADAM inhibitors | JG26 | 1.9 | 150 | 9.4 (MMP-12) | 78.9 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-(2-(trifluoromethoxy)phenyl)methanesulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine, a common step in the development of ADAM17 inhibitors.
Materials:
-
This compound
-
A primary or secondary amine (e.g., a substituted aniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add the base (e.g., triethylamine or pyridine) (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers successively with 1 M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Protocol 2: In Vitro ADAM17 Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against ADAM17.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human ADAM17 enzyme
-
Fluorogenic peptide substrate for ADAM17
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor compound in DMSO and create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant ADAM17 enzyme and the fluorogenic peptide substrate in assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add the inhibitor dilutions to the wells of the 96-well plate.
-
Add the ADAM17 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Record measurements at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: ADAM17 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for inhibitor development.
Logical Relationship
Caption: Rationale for using the specified reagent.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective arylsulfonamide inhibitors of ADAM-17: hit optimization and activity in ovarian cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Sulfonate Esters from (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are pivotal functional groups in organic synthesis, particularly within the realm of drug discovery and development. Their exceptional utility as leaving groups in nucleophilic substitution and elimination reactions makes them invaluable intermediates for the construction of complex molecular architectures. The synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a fundamental and widely employed transformation. This document provides detailed protocols and application notes for the synthesis of sulfonate esters using (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride, a reagent of interest for introducing the unique trifluoromethoxy-substituted benzyl moiety into target molecules. The trifluoromethoxy group is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.
General Reaction Scheme
The synthesis of sulfonate esters from this compound and an alcohol or phenol proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction:
Experimental Protocols
The following protocols are generalized procedures adaptable for the synthesis of various sulfonate esters from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of an Alkyl (2-(Trifluoromethoxy)phenyl)methanesulfonate from a Primary or Secondary Alcohol
This protocol describes a general procedure for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude sulfonate ester.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Synthesis of an Aryl (2-(Trifluoromethoxy)phenyl)methanesulfonate from a Phenol
This protocol outlines a general method for the sulfonylation of a phenolic hydroxyl group.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) Sulfate (CuSO4) solution (optional, for pyridine removal)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (5-10 mL per mmol of phenol).
-
Add pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
Add this compound (1.2 eq.) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine. To facilitate the removal of pyridine, washing with 1 M CuSO4 solution until the aqueous layer remains blue can be effective.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting crude aryl sulfonate ester by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative yields for the synthesis of various sulfonate esters from analogous sulfonyl chlorides. These values can serve as a benchmark for the expected efficiency of the reaction with this compound.
Table 1: Synthesis of Alkyl Sulfonate Esters
| Entry | Alcohol | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Benzyl alcohol | Methanesulfonyl chloride | Et3N | DCM | 91 |
| 2 | 4-Fluorobenzyl alcohol | Methanesulfonyl chloride | Et3N | DCM | 91 |
| 3 | 3,5-Dichlorobenzyl alcohol | Methanesulfonyl chloride | Et3N | DCM | 100 |
| 4 | Cinnamyl alcohol | Methanesulfonyl chloride | Et3N | DCM | 97 |
Table 2: Synthesis of Aryl Sulfonate Esters
| Entry | Phenol | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Phenol | Benzenesulfonyl chloride | Pyridine | DCM | 85 |
| 2 | 4-Methylphenol | Benzenesulfonyl chloride | Pyridine | DCM | 92 |
| 3 | 4-Chlorophenol | Benzenesulfonyl chloride | Pyridine | DCM | 88 |
| 4 | 4-Nitrophenol | Benzenesulfonyl chloride | Pyridine | DCM | 75 |
Table 3: Spectroscopic Data for a Representative Sulfonate Ester (Benzyl Benzenesulfonate)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.85-7.82 (m, 2H), 7.65-7.50 (m, 3H), 7.30-7.25 (m, 5H), 5.15 (s, 2H) |
| ¹³C NMR | 135.4, 133.8, 133.5, 129.2, 128.9, 128.7, 128.6, 128.0, 72.5 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonate esters.
Caption: General workflow for sulfonate ester synthesis.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, reagents, and products in the sulfonylation reaction.
Caption: Key components of the sulfonylation reaction.
Application Notes and Protocols for (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a trifluoromethoxy-substituted aromatic ring with a reactive methanesulfonyl chloride moiety, offer a valuable scaffold for the synthesis of novel bioactive molecules. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent a valuable tool for lead optimization and the development of new therapeutic agents.
These application notes provide an overview of the utility of this compound in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. Detailed experimental protocols for the synthesis of N-substituted sulfonamides are provided, along with characterization data and potential biological applications.
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of sulfonamides through the reaction with primary or secondary amines. The resulting (2-(trifluoromethoxy)phenyl)methanesulfonamide core can be incorporated into a variety of molecular frameworks to modulate their physicochemical and biological properties.
Key Application Areas:
-
Antibacterial Agents: The trifluoromethoxy-phenyl motif has been identified in potent antibacterial compounds, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The incorporation of the (2-(trifluoromethoxy)phenyl)methanesulfonamide scaffold can lead to the development of novel antibiotics with improved efficacy.
-
Anticancer Agents: Sulfonamide derivatives are a well-established class of anticancer agents. The unique electronic properties of the trifluoromethoxy group can influence the interaction of these molecules with biological targets, such as kinases and other enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of protein kinases. The (2-(trifluoromethoxy)phenyl) moiety can be tailored to occupy specific hydrophobic pockets within the kinase active site, leading to potent and selective inhibitors.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Heterocyclyl-(2-(trifluoromethoxy)phenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding sulfonamides.
Reaction Scheme:
General Workflow for Sulfonamide Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine (aryl, heteroaryl, or alkyl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM or THF (0.1-0.5 M) at 0 °C, add triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM or THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (2-(trifluoromethoxy)phenyl)methanesulfonamide.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-(2-(trifluoromethoxy)phenyl)methanesulfonamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-(2-(trifluoromethoxy)phenyl)methanesulfonamide | 88 |
| 3 | 2-Aminopyridine | N-(Pyridin-2-yl)-(2-(trifluoromethoxy)phenyl)methanesulfonamide | 75 |
| 4 | Piperidine | 1-((2-(Trifluoromethoxy)phenyl)methylsulfonyl)piperidine | 92 |
Characterization Data for N-Phenyl-(2-(trifluoromethoxy)phenyl)methanesulfonamide (Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H), 7.35-7.25 (m, 3H), 7.20-7.10 (m, 4H), 4.35 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 147.5, 136.8, 131.5, 130.0, 129.5, 128.0, 125.5, 122.0, 120.4 (q, J = 257.6 Hz), 58.2.
-
MS (ESI): m/z 334.1 [M+H]⁺.
Potential Biological Signaling Pathways and Targets
Derivatives of this compound, particularly sulfonamides, have the potential to interact with various biological targets and signaling pathways implicated in disease.
Potential Signaling Pathways and Targets
The diagram above illustrates the workflow from the chemical building block to the synthesis of bioactive sulfonamide derivatives and their potential interactions with key biological targets. Inhibition of these targets can lead to various downstream cellular effects relevant to the treatment of cancer and bacterial infections.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. The presence of the trifluoromethoxy group offers opportunities to enhance the pharmacological properties of new chemical entities. The provided protocols and application notes serve as a guide for researchers to explore the utility of this reagent in developing next-generation therapeutic agents. Further structure-activity relationship (SAR) studies are encouraged to fully elucidate the potential of this chemical scaffold.
Application Notes & Protocols: Incorporating the Trifluoromethoxybenzyl Group into Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine-containing functional groups is a pivotal strategy in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety. When introduced into a molecule, often via a trifluoromethoxybenzyl group, it can significantly enhance metabolic stability, membrane permeability, and binding affinity. The -OCF3 group is a strong electron-withdrawing substituent, which can modulate the electronic properties of the parent molecule. This document provides detailed protocols for the synthesis of key trifluoromethoxybenzyl reagents and their application in modifying amines and phenols, along with data on the physicochemical impact of this modification.
Key Properties Conferred by the Trifluoromethoxy Group:
-
Increased Lipophilicity: The trifluoromethoxy group generally increases the lipophilicity (logP) of a compound more effectively than a trifluoromethyl (-CF3) group, which can improve its ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to enzymatic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the -OCF3 moiety can alter the acidity, basicity, and reactivity of the molecule, which can be crucial for optimizing drug-target interactions.
-
Conformational Influence: The trifluoromethoxy group can influence the conformation of aromatic rings, enriching the three-dimensional complexity of a molecule and potentially enhancing binding to target proteins.
Synthesis of Key Building Blocks
A common and versatile method for introducing the trifluoromethoxybenzyl group is through the use of reactive intermediates such as 4-(trifluoromethoxy)benzyl bromide.
Protocol 1: Two-Step Synthesis of 4-(Trifluoromethoxy)benzyl Bromide
This protocol details the synthesis of 4-(trifluoromethoxy)benzyl bromide from 4-(trifluoromethoxy)benzaldehyde.
Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl Alcohol
-
Reagents and Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
-
Round-bottom flask, magnetic stirrer, and ice bath
-
-
Procedure:
-
Prepare a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Separately, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous ethanol.
-
Slowly add the aldehyde solution to the sodium borohydride solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-(trifluoromethoxy)benzyl alcohol.
-
Step 2: Bromination of 4-(Trifluoromethoxy)benzyl Alcohol
-
Reagents and Materials:
-
4-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
-
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C.
-
Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an ice-water mixture and stir for 1-2 hours.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with NaHCO3 solution and water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain 4-(trifluoromethoxy)benzyl bromide.
-
Application Protocols: Incorporation of the Trifluoromethoxybenzyl Group
The following are generalized protocols for the N- and O-alkylation of amines and phenols using trifluoromethoxybenzyl halides. Researchers should optimize conditions for their specific substrates.
Protocol 2: N-Alkylation of Amines
This protocol describes a general procedure for the reaction of a primary or secondary amine with a trifluoromethoxybenzyl halide.
-
Reagents and Materials:
-
Primary or secondary amine
-
4-(Trifluoromethoxy)benzyl bromide or chloride
-
A suitable base (e.g., K2CO3, Et3N, or DIPEA)
-
A suitable solvent (e.g., acetonitrile, DMF, or THF)
-
Standard reaction glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2-2.0 equivalents) in the chosen solvent.
-
Add the 4-(trifluoromethoxy)benzyl halide (1.0-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80°C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the salt of the base) has formed, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: O-Alkylation of Phenols
This protocol provides a general method for the synthesis of trifluoromethoxybenzyl ethers from phenols.
-
Reagents and Materials:
-
Phenol derivative
-
4-(Trifluoromethoxy)benzyl bromide or chloride
-
A suitable base (e.g., K2CO3, Cs2CO3, or NaH)
-
A suitable solvent (e.g., acetone, acetonitrile, or DMF)
-
Standard reaction glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) in the chosen solvent.
-
Add the base (1.2-1.5 equivalents). If using NaH, exercise appropriate caution.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to form the phenoxide.
-
Add the 4-(trifluoromethoxy)benzyl halide (1.0-1.2 equivalents).
-
Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data
The incorporation of the trifluoromethoxybenzyl group leads to predictable changes in the physicochemical properties of a molecule. The following tables provide representative data on reaction yields and the impact on lipophilicity.
Table 1: Representative Yields for N- and O-Alkylation Reactions
| Entry | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-(CF3O)BnBr | K2CO3 | ACN | 60 | 6 | 85 |
| 2 | Benzylamine | 4-(CF3O)BnCl | Et3N | THF | RT | 12 | 92 |
| 3 | Morpholine | 4-(CF3O)BnBr | K2CO3 | DMF | 50 | 4 | 95 |
| 4 | Phenol | 4-(CF3O)BnBr | K2CO3 | Acetone | 60 | 8 | 90 |
| 5 | 4-Methoxyphenol | 4-(CF3O)BnCl | Cs2CO3 | ACN | RT | 10 | 88 |
| 6 | 4-Nitrophenol | 4-(CF3O)BnBr | K2CO3 | DMF | 80 | 5 | 75 |
Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.
Table 2: Impact of Trifluoromethoxybenzylation on Lipophilicity (logP)
| Parent Molecule | logP (Calculated) | Derivatized Molecule | logP (Calculated) | ΔlogP |
| Aniline | 0.90 | N-(4-(Trifluoromethoxy)benzyl)aniline | 4.20 | +3.30 |
| Benzylamine | 1.09 | N-(4-(Trifluoromethoxy)benzyl)benzylamine | 4.39 | +3.30 |
| Phenol | 1.46 | 1-(4-(Trifluoromethoxy)benzyloxy)benzene | 4.76 | +3.30 |
| Morpholine | -0.83 | 4-(4-(Trifluoromethoxy)benzyl)morpholine | 2.47 | +3.30 |
Note: logP values are calculated estimates and serve to illustrate the general trend of increased lipophilicity.
Conclusion
The trifluoromethoxybenzyl group is a powerful tool in the arsenal of medicinal chemists and materials scientists. Its incorporation can significantly enhance the desirable properties of a molecule. The protocols outlined in this document provide a starting point for the synthesis of key building blocks and their application in the derivatization of common nucleophiles. The provided data underscores the predictable and beneficial impact of this functional group on molecular properties. As with all synthetic procedures, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application.
Application Notes and Protocols: Reaction of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the reaction between (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride and various alcohols. This reaction is a key transformation in organic synthesis, yielding sulfonate esters which are valuable intermediates in medicinal chemistry and drug development. The trifluoromethoxy group can impart unique physicochemical properties to molecules, potentially enhancing their biological activity and metabolic stability. This document outlines the general reaction, provides detailed experimental protocols, and discusses the potential applications of the resulting products.
Introduction
The sulfonylation of alcohols is a fundamental reaction in organic chemistry for the conversion of a poorly leaving hydroxyl group into a highly effective sulfonate leaving group. This compound is a reagent of interest for this transformation, incorporating a trifluoromethoxy-substituted phenylmethylsulfonyl moiety. The resulting sulfonate esters can readily undergo nucleophilic substitution and elimination reactions, making them versatile building blocks for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is of particular interest in drug design as it can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
General Reaction Scheme
The reaction of this compound with an alcohol proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction of this compound with an alcohol.
Quantitative Data Summary
| Alcohol Type | Example Alcohol | Expected Yield Range (%) |
| Primary | Ethanol | 85 - 95 |
| Secondary | Isopropanol | 70 - 85 |
| Tertiary | tert-Butanol | 10 - 30 (Elimination is a major side reaction) |
| Benzylic | Benzyl Alcohol | 90 - 98 |
Note: Reactions with tertiary alcohols are often low-yielding due to steric hindrance and competing elimination reactions.
Experimental Protocols
The following are general protocols for the synthesis of sulfonate esters from this compound and an alcohol. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Protocol for the Sulfonylation of a Primary or Secondary Alcohol
This protocol describes a general procedure for the reaction with a primary or secondary alcohol using triethylamine as the base.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the stirred mixture via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonate ester.
Caption: Experimental workflow for the sulfonylation of alcohols.
Applications in Drug Development
The introduction of the (2-(trifluoromethoxy)phenyl)methylsulfonyl group can be a valuable strategy in drug discovery.
-
Bioisosteric Replacement: The sulfonate group can act as a non-classical bioisostere for phosphate or carboxylate groups, potentially improving cell permeability and metabolic stability.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and alter the electronic properties of a molecule, thereby influencing its binding to target proteins.
-
Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly stable to metabolic degradation, which can lead to an increased half-life of a drug candidate.
While no specific signaling pathways have been directly linked to the products of this particular sulfonyl chloride, the resulting sulfonate esters are versatile intermediates. They can be used to synthesize a wide array of compounds that may target various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The development of novel sulfonamides from these intermediates is a particularly promising area, as the sulfonamide moiety is a well-established pharmacophore in numerous approved drugs.
Application Notes and Protocols: Sulfonyl Chlorides in Click Chemistry
Introduction
Sulfonyl chlorides (R-SO₂Cl) have long been fundamental reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonates. However, their role has evolved significantly with the advent of "click chemistry," a concept introduced by K. Barry Sharpless that prioritizes reactions that are modular, high-yielding, and tolerant of various functional groups. While sulfonyl chlorides themselves can react efficiently with amines to form sulfonamides, their reactivity profile—particularly their susceptibility to reduction and side reactions—makes them less ideal for the stringent criteria of click chemistry compared to their fluoride counterparts.[1]
The true power of sulfonyl chlorides in this domain lies in their role as precursors to sulfonyl fluorides (R-SO₂F). These sulfonyl fluorides are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) , a second-generation click reaction.[2][3] SuFEx chemistry leverages the unique stability and latent reactivity of the S(VI)-F bond, which can be selectively activated to react with nucleophiles like phenols and amines with exceptional reliability and specificity.[4] This allows for the creation of stable sulfonate and sulfonamide linkages in complex environments, including biological systems.[5][6]
This document provides detailed application notes and protocols for the conversion of sulfonyl chlorides to sulfonyl fluorides and their subsequent use in SuFEx click chemistry for applications ranging from small molecule synthesis to bioconjugation.
Application Note 1: Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides
The conversion of a sulfonyl chloride to the more stable and click-ready sulfonyl fluoride is a critical first step for engaging in SuFEx chemistry. This halogen exchange is typically achieved using a fluoride source under mild conditions. The resulting sulfonyl fluorides are markedly more stable than sulfonyl chlorides, resistant to reduction, and react chemoselectively at the sulfur center.[1]
General Workflow
The process is a straightforward, one-step halogen exchange reaction that serves as the entry point into the SuFEx chemical space.
Caption: Conversion of sulfonyl chlorides to sulfonyl fluorides.
Quantitative Data: Halogen Exchange Reaction
The following table summarizes yields for the conversion of various sulfonyl chlorides to their corresponding sulfonyl fluorides using potassium hydrogen fluoride (KHF₂), a common and effective fluorinating agent.[7][8]
| Entry | Starting Sulfonyl Chloride | Product Sulfonyl Fluoride | Yield (%) | Reference |
| 1 | 4-Methylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl fluoride | >95% | [7] |
| 2 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl fluoride | >95% | [7] |
| 3 | 2-Naphthalenesulfonyl chloride | 2-Naphthalenesulfonyl fluoride | >95% | [7] |
| 4 | 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonyl fluoride | >95% | [7] |
| 5 | Thiophene-2-sulfonyl chloride | Thiophene-2-sulfonyl fluoride | 85% | [7] |
Experimental Protocol: General Procedure for Fluorination
This protocol is adapted from established methods for the conversion of sulfonyl chlorides to sulfonyl fluorides.[7][8]
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv, saturated aqueous solution)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the sulfonyl chloride (1.0 equiv) in acetonitrile or another suitable organic solvent (e.g., CH₂Cl₂).
-
To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂), typically 3 equivalents. This will form a biphasic mixture.
-
Stir the mixture vigorously at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the sulfonyl fluoride product.
-
The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Application Note 2: SuFEx Click Chemistry for Bioconjugation
Once synthesized, sulfonyl fluorides serve as powerful electrophilic hubs for SuFEx click chemistry. A key application is in bioconjugation, where the high stability of sulfonyl fluorides in aqueous media, combined with their selective reactivity towards specific amino acid residues (like lysine and tyrosine), allows for the precise labeling of proteins and other biomolecules.[5][9][10] The reaction often proceeds under mild, biocompatible conditions, sometimes accelerated by aqueous buffers.[2]
General Reaction Scheme
The core of SuFEx involves the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or a phenol, to form a highly stable sulfonamide or sulfonate linkage, respectively.[6]
Caption: General scheme for SuFEx bioconjugation.
Quantitative Data: SuFEx Bioconjugation
The efficiency of SuFEx reactions can be very high, even under biocompatible conditions. The following table provides data on the modification of Bovine Serum Albumin (BSA) as a model protein.[5]
| Protein | SuFEx Reagent | Molar Equivalents of Reagent | Conditions | Result | Reference |
| BSA | Alkyne-bearing iminosulfur oxydifluoride | 1 | 15 µM protein in pH 7.3 PBS, 25°C, 1 hr | Single modification observed by LC-MS | [5] |
| BSA | Alkyne-bearing iminosulfur oxydifluoride | 100 | 15 µM protein in pH 7.3 PBS, 25°C, 1 hr | Multiple modifications observed by LC-MS | [5] |
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a generalized method for conjugating a sulfonyl fluoride-containing probe to a protein, based on published procedures.[5][11]
Materials:
-
Target protein (e.g., Bovine Serum Albumin, BSA)
-
SuFEx reagent (a small molecule containing a sulfonyl fluoride group)
-
Phosphate-buffered saline (PBS), pH 7.3-8.0
-
Dimethyl sulfoxide (DMSO) for dissolving the SuFEx reagent
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification
-
LC-MS for analysis
Procedure:
-
Protein Preparation: Dissolve the target protein (e.g., BSA) in PBS buffer (pH 7.3) to a final concentration of approximately 15 µM.
-
SuFEx Reagent Preparation: Prepare a stock solution of the sulfonyl fluoride reagent in DMSO. A high concentration (e.g., 10-100 mM) is recommended to minimize the final volume of DMSO in the reaction mixture.
-
Reaction Incubation: Add the desired molar equivalent (e.g., 1 to 100 equivalents) of the SuFEx reagent stock solution to the protein solution. Ensure the final concentration of DMSO is low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature, for example, 25°C or 37°C, for 1 to 16 hours. The optimal time and temperature may vary depending on the specific protein and reagent.
-
Purification: After incubation, remove the unreacted small molecule reagent by passing the reaction mixture through a size-exclusion desalting column (e.g., PD-10), eluting with PBS buffer.
-
Analysis: Characterize the purified protein conjugate using LC-MS to determine the degree of labeling (i.e., the number of reagent molecules attached to each protein).
This protocol demonstrates the potential for achieving specific and controlled bioconjugation using the robust and reliable SuFEx click chemistry, which all starts from the versatile sulfonyl chloride precursor.
References
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Scale-up Synthesis of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The following sections outline a proposed synthetic route based on the oxidative chlorination of the corresponding thiol, considerations for scaling up the process, detailed experimental protocols, and safety precautions.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 2-(trifluoromethoxy)benzylsulfonyl moiety into target molecules. The trifluoromethoxy group can significantly enhance metabolic stability and lipophilicity, properties often sought in drug candidates. The sulfonyl chloride functional group provides a reactive handle for the formation of sulfonamides, sulfonates, and other sulfur-containing linkages.
The synthesis of aryl and benzyl sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of aromatic rings, the reaction of diazonium salts, and the oxidation of thiols or disulfides. For scale-up, the oxidative chlorination of the corresponding thiol, (2-(Trifluoromethoxy)phenyl)methanethiol, presents a viable and often safer alternative to methods employing highly corrosive or hazardous reagents like chlorosulfonic acid. This document will focus on a proposed scale-up protocol using N-chlorosuccinimide (NCS) as the oxidizing and chlorinating agent, a method known for its milder reaction conditions and operational simplicity.[1][2]
Synthetic Pathway Overview
The proposed synthetic route involves a single key transformation: the oxidative chlorination of (2-(Trifluoromethoxy)phenyl)methanethiol to the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Scale-up Considerations and Data Presentation
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Considerations:
-
Exothermicity: The oxidative chlorination of thiols can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The addition of the thiol to the cooled solution of NCS should be carefully controlled.
-
Reagent Addition: Slow, controlled addition of the starting material is recommended to maintain the desired reaction temperature.
-
Mixing: Adequate agitation is essential to ensure homogenous reaction conditions, especially in a larger reactor.
-
Work-up and Purification: The work-up procedure should be designed to handle larger volumes. Purification by crystallization is often preferable to chromatography on a large scale.
-
Safety: Handling of thiols requires a well-ventilated area due to their strong, unpleasant odor.[3] N-chlorosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE). The reaction generates acidic byproducts, necessitating the use of acid-resistant equipment.
Quantitative Data Summary (Proposed for a 100g Scale Synthesis):
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (2-(Trifluoromethoxy)phenyl)methanethiol | 100.0 | g | Starting Material |
| N-Chlorosuccinimide (NCS) | 256.5 | g | 4.0 equivalents |
| 2 M Hydrochloric Acid (aq) | 128 | mL | |
| Acetonitrile (MeCN) | 640 | mL | Solvent |
| Reaction Conditions | |||
| Initial Temperature | 10 | °C | |
| Temperature during addition | < 20 | °C | |
| Reaction Time | 2 | hours | |
| Work-up & Purification | |||
| Ethyl Acetate (for extraction) | 2 x 500 | mL | |
| Saturated Sodium Bicarbonate (for wash) | 500 | mL | |
| Saturated Sodium Chloride (for wash) | 500 | mL | |
| Isopropyl Ether (for crystallization) | 250 | mL | Estimated |
| Hexane (for crystallization) | 250 | mL | Estimated |
| Expected Product | |||
| This compound | ~115 (Estimated) | g | Based on ~85% yield |
| Purity | >95 | % | By NMR |
Detailed Experimental Protocols
The following protocols are proposed for the scale-up synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Preparation of this compound (100 g scale)
Materials and Equipment:
-
2 L three-necked round-bottom flask (or a suitably sized reactor)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Cooling bath (ice/water or a chiller)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Vacuum oven
Reagents:
-
(2-(Trifluoromethoxy)phenyl)methanethiol (100.0 g, 0.48 mol)
-
N-Chlorosuccinimide (NCS) (256.5 g, 1.92 mol, 4.0 equiv.)
-
2 M Hydrochloric Acid (aqueous solution) (128 mL)
-
Acetonitrile (MeCN) (approx. 768 mL total)
-
Ethyl Acetate (EtOAc) (approx. 1 L)
-
Saturated Sodium Bicarbonate solution (NaHCO₃) (500 mL)
-
Saturated Sodium Chloride solution (Brine) (500 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropyl Ether (IPE)
-
Hexane
Procedure:
-
Reaction Setup:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine acetonitrile (640 mL) and 2 M hydrochloric acid (128 mL).
-
To this stirred solution, add N-chlorosuccinimide (256.5 g) in portions, ensuring the temperature does not rise significantly.
-
Cool the resulting slurry to 10°C using a cooling bath.
-
-
Reaction:
-
Prepare a solution of (2-(Trifluoromethoxy)phenyl)methanethiol (100.0 g) in acetonitrile (128 mL).
-
Slowly add the thiol solution to the cooled NCS mixture via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 20°C throughout the addition.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a larger beaker containing ice-water (1 L).
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and saturated sodium chloride solution (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude this compound in a minimal amount of warm isopropyl ether.
-
Slowly add hexane with stirring until the solution becomes cloudy, then add a small amount of isopropyl ether to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5°C) for several hours to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
-
Safety Precautions
A thorough risk assessment should be conducted before commencing any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and odorous compounds.[3]
-
(2-(Trifluoromethoxy)phenyl)methanethiol: Thiols have a strong, unpleasant odor and are toxic. Handle with care in a fume hood.
-
N-Chlorosuccinimide (NCS): NCS is an irritant. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Handle with care.
-
Exothermic Reaction: Be prepared to manage the reaction exotherm, especially during the addition of the thiol. Ensure a cooling bath is readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Logical Relationships in Safety and Scale-up
Caption: Relationship between scale-up challenges, mitigation strategies, and safety outcomes.
References
- 1. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 2. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
Application Note: Analytical Methods for Monitoring Reactions with (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a crucial building block in medicinal chemistry and organic synthesis for the introduction of the (2-(trifluoromethoxy)phenyl)methylsulfonyl group. The successful and efficient synthesis of target molecules using this reagent necessitates precise monitoring of the reaction progress. This allows for the determination of reaction completion, optimization of reaction conditions, and identification of potential byproducts, ultimately ensuring the quality and yield of the final product. This application note provides detailed protocols for various analytical techniques suitable for monitoring reactions involving this compound, such as sulfonamide formation.
The most common reaction of this compound is its reaction with primary or secondary amines in the presence of a base to form the corresponding sulfonamide. This application note will focus on monitoring this specific transformation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, the desired product, and any impurities or byproducts.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis (typically in the µg/mL to mg/mL range). The quenching step is crucial to prevent further reaction after sampling.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is typically used. The gradient can be optimized based on the polarity of the reactants and products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or 220 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times with those of authentic standards, if available.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The percentage conversion can be calculated from the peak areas.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Visualization: HPLC Workflow
Caption: Workflow for HPLC monitoring of a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for monitoring reactions, providing detailed structural information about the compounds in the reaction mixture. Both ¹H and ¹⁹F NMR can be particularly useful for reactions involving this compound.
Experimental Protocol: NMR
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.
-
¹H NMR: Acquire a standard proton NMR spectrum. The disappearance of a specific proton signal from the starting material and the appearance of new signals from the product can be monitored.
-
¹⁹F NMR: Given the trifluoromethoxy group, ¹⁹F NMR is an excellent tool. It provides a clean spectrum with a single peak for the -OCF₃ group, which will likely shift upon conversion of the sulfonyl chloride to the sulfonamide. This allows for straightforward monitoring of the reaction progress.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material and the product.
-
The ratio of the integrals can be used to determine the relative concentrations of the species in the mixture and thus the reaction conversion.
-
Data Presentation: NMR Monitoring Parameters
| Parameter | ¹H NMR | ¹⁹F NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Frequency | 400 MHz | 376 MHz (for a 400 MHz spectrometer) |
| Key Signal to Monitor | Methylene protons (-CH₂SO₂Cl) | Trifluoromethoxy group (-OCF₃) |
| Expected Shift | Disappearance of starting material signal and appearance of product signal | Shift in the -OCF₃ signal upon product formation |
Visualization: NMR Analysis Logic
Caption: Logic for monitoring reaction progress with NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions where the reactants and products are volatile and thermally stable, GC-MS is a valuable analytical tool. It provides both separation (GC) and identification (MS) of the components in the reaction mixture.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the sample if necessary.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument is required.
-
GC Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is often a good choice.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
The mass spectrum of each peak can be compared to a library of known spectra for identification.
-
Monitor the reaction by observing the change in the peak areas of the starting material and product over time.
-
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Oven Program | 50 °C (2 min), then ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| MS Mode | Electron Ionization (EI), Full Scan (m/z 50-500) |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of a reaction.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the disappearance of the sulfonyl chloride functional group and the appearance of the sulfonamide group. This is particularly useful for in-situ monitoring with an ATR-FTIR probe.
Experimental Protocol: IR Spectroscopy
-
In-situ Monitoring (ATR-FTIR):
-
Insert an ATR (Attenuated Total Reflectance) probe into the reaction vessel.
-
Acquire a background spectrum of the reaction mixture before initiating the reaction.
-
Start the reaction and collect spectra at regular intervals.
-
-
Offline Monitoring:
-
Withdraw a small aliquot from the reaction mixture.
-
Deposit a thin film of the aliquot onto a salt plate (e.g., NaCl or KBr) and evaporate the solvent.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic S=O stretching bands of the sulfonyl chloride (typically around 1370 cm⁻¹ and 1170 cm⁻¹).
-
Monitor the increase in the intensity of the characteristic bands of the sulfonamide product (S=O stretching around 1330 cm⁻¹ and 1150 cm⁻¹, and N-H stretching if applicable, around 3300 cm⁻¹).
-
Data Presentation: Key IR Vibrational Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Change During Reaction |
| Sulfonyl Chloride (R-SO₂Cl) | ~1370 (asym S=O), ~1170 (sym S=O) | Decreases |
| Sulfonamide (R-SO₂NR'R'') | ~1330 (asym S=O), ~1150 (sym S=O) | Increases |
| N-H (in product, if applicable) | ~3300 | Increases |
Visualization: IR Monitoring Concept
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride in solution. The information is designed to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be hydrolyzing during storage. How can I prevent this?
A1: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture.[1][2][3] To ensure stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to water.
Q2: What are the primary products of the hydrolysis of this compound?
A2: The hydrolysis of this compound yields (2-(trifluoromethoxy)phenyl)methanesulfonic acid and hydrogen chloride (HCl).[4]
Q3: What factors can influence the rate of hydrolysis?
A3: The rate of hydrolysis is influenced by several factors:
-
Water Concentration: Higher concentrations of water in the solvent will accelerate hydrolysis.
-
Temperature: Increased temperature generally increases the reaction rate.
-
pH: Hydrolysis can occur under both neutral and alkaline conditions. The mechanism may differ, with alkaline conditions often promoting a faster reaction.[5]
-
Solvent: The polarity of the solvent can affect the rate of hydrolysis.
Q4: I am observing unexpected byproducts in my reaction. What could they be?
A4: Besides the expected sulfonic acid, side reactions can occur. Depending on the reaction conditions and the presence of other nucleophiles, you might observe the formation of esters (if alcohols are present) or amides (if amines are present). In some cases, sulfonyl chlorides can undergo decomposition, which may be indicated by a color change in the reaction mixture.[1]
Q5: Can I use an aqueous workup for reactions involving this sulfonyl chloride?
A5: While sulfonyl chlorides are reactive towards water, an aqueous workup can be performed if done quickly and at a low temperature to minimize hydrolysis.[1] The low solubility of some aryl sulfonyl chlorides in water can sometimes protect them from extensive hydrolysis during precipitation.[6] However, for sensitive substrates, a non-aqueous workup is preferable.
Troubleshooting Guides
This section addresses specific issues that may arise during the hydrolysis of this compound.
Issue 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Water | Ensure an adequate amount of water is present in the reaction mixture to act as the reactant. | Complete conversion to the sulfonic acid. |
| Low Temperature | If the reaction is too slow, consider moderately increasing the temperature. Monitor the reaction closely for any signs of decomposition. | An increased reaction rate leading to complete hydrolysis. |
| Poor Solubility | The sulfonyl chloride may not be sufficiently soluble in the chosen solvent system. Add a co-solvent to improve solubility and facilitate the reaction with water. | A homogeneous reaction mixture and a faster, more complete reaction. |
Issue 2: Formation of Unwanted Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Other Nucleophiles | Ensure all reagents and solvents are pure and free from contaminants such as alcohols or amines that can compete with water in the reaction. | Formation of the desired sulfonic acid as the major product. |
| Decomposition at Elevated Temperatures | Run the reaction at a lower temperature to minimize thermal decomposition.[1] | A cleaner reaction profile with fewer byproducts. |
Issue 3: Difficulty in Isolating the Sulfonic Acid Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is Water-Soluble | If the resulting sulfonic acid is highly soluble in water, isolation by simple extraction may be difficult. Consider methods such as lyophilization (freeze-drying) to remove water or conversion to a salt to facilitate precipitation. | Efficient isolation of the sulfonic acid product. |
| Emulsion Formation During Workup | During aqueous extraction, emulsions can form and trap the product. To break an emulsion, try adding brine (a saturated solution of NaCl).[7] | Clear phase separation, allowing for effective extraction of the product. |
Data Presentation
Table 1: Illustrative Effect of Solvent on the Pseudo-First-Order Rate Constant (k) for Arylsulfonyl Chloride Hydrolysis at 25°C
| Solvent System (v/v) | Illustrative Rate Constant (s⁻¹) |
| 50% Acetone / 50% Water | 1.5 x 10⁻⁴ |
| 70% Acetone / 30% Water | 0.8 x 10⁻⁴ |
| 90% Acetone / 10% Water | 0.2 x 10⁻⁴ |
| 50% Ethanol / 50% Water | 1.2 x 10⁻⁴ |
| 70% Ethanol / 30% Water | 0.6 x 10⁻⁴ |
Experimental Protocols
Protocol 1: General Procedure for the Controlled Hydrolysis of this compound
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Water: To the stirred solution, add a measured amount of water. The stoichiometry of water can be varied depending on the desired reaction rate.
-
Temperature Control: Maintain the desired reaction temperature using a water bath or an oil bath. For controlled hydrolysis, it is often advisable to start at a lower temperature (e.g., 0-10°C) and gradually warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Isolation: Once the reaction is complete, the product can be isolated.
-
For water-insoluble sulfonic acids: The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the organic solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
For water-soluble sulfonic acids: If the product is soluble in the reaction mixture, the organic solvent can be removed under reduced pressure. The remaining aqueous solution containing the sulfonic acid can then be lyophilized to obtain the solid product.
-
-
Purification: If necessary, the crude sulfonic acid can be further purified by recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting decision tree for low yield in the hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of sulfonamides and other products derived from this compound.
Issue 1: Low or No Yield of the Desired Product After Work-up
Question: My reaction seems to be complete by TLC, but I'm getting a very low yield of my target sulfonamide after aqueous work-up and extraction. What are the likely causes and how can I fix this?
Answer: Low yields after work-up in sulfonamide synthesis are often due to the hydrolysis of the starting sulfonyl chloride or the product, or inefficient extraction. The trifluoromethoxy group on the phenyl ring can influence the reactivity and solubility of the compounds.
Possible Causes and Solutions:
-
Hydrolysis of this compound: This reagent is susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions, which converts it to the corresponding and highly polar (2-(trifluoromethoxy)phenyl)methanesulfonic acid.[1]
-
Solution: Perform the aqueous work-up quickly and at low temperatures (e.g., using an ice bath). Ensure all glassware is dry and use anhydrous solvents for the reaction.[1]
-
-
Product Precipitation in the Aqueous Layer: The resulting sulfonamide, while generally lipophilic due to the trifluoromethoxy group, might still have some aqueous solubility, especially if the amine component is small or polar.
-
Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
-
Inefficient Extraction: The choice of extraction solvent is crucial. The high lipophilicity imparted by the trifluoromethoxy group suggests that a less polar solvent might be effective.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete removal of the product from the aqueous phase.
-
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product and leading to loss.
-
Solution: To break up emulsions, add a small amount of brine. If the emulsion persists, filtration through a pad of Celite can be effective.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction, Indicating Impurities
Question: My reaction with this compound and a primary amine shows multiple spots on the TLC plate. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue in sulfonylation reactions. The primary side reactions often involve the starting materials or reaction intermediates.
Common Byproducts and Prevention Strategies:
-
(2-(trifluoromethoxy)phenyl)methanesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride.
-
Prevention: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents, oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo double sulfonylation, especially with an excess of the sulfonyl chloride and a strong base.
-
Prevention: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with highly reactive sulfonyl chlorides.
-
Prevention: If this is suspected, consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Issue 3: Difficulty in Purifying the Crude Product by Column Chromatography
Question: I am having trouble separating my desired sulfonamide from impurities using silica gel column chromatography. The spots are streaking or co-eluting. What can I do to improve the separation?
Answer: Chromatographic purification of sulfonamides can be challenging due to the polarity of the sulfonamide group and the potential for interaction with the silica gel. The trifluoromethoxy group adds to the lipophilicity, which may require adjustment of the solvent system.
Troubleshooting Steps for Column Chromatography:
-
Optimize the Solvent System:
-
Normal Phase (Silica Gel): A common mobile phase for sulfonamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For compounds with the lipophilic trifluoromethoxy group, you may need to start with a lower percentage of the polar solvent. A gradient elution, gradually increasing the polarity, is often more effective than an isocratic (constant solvent mixture) elution.
-
Additives: To reduce tailing of polar compounds on silica gel, a small amount of an acid (e.g., 0.1-1% acetic acid) or a base (e.g., 0.1-1% triethylamine), depending on the nature of your compound and impurities, can be added to the mobile phase.
-
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography (e.g., using C18-functionalized silica gel) can be a good alternative, especially for lipophilic compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Proper Sample Loading: Ensure the crude product is dissolved in a minimum amount of the mobile phase or a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution.
Issue 4: The Purified Product is an Oil or Amorphous Solid and Fails to Crystallize
Question: After chromatography, my sulfonamide product is a thick oil or an amorphous powder. How can I induce crystallization to obtain a pure, solid product?
Answer: Obtaining a crystalline solid is often crucial for characterization and further use. The inability to crystallize can be due to residual impurities or the intrinsic properties of the molecule.
Strategies to Induce Crystallization:
-
Single-Solvent Recrystallization:
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Solvent Choice: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes. Given the lipophilic nature of the trifluoromethoxy group, you might explore solvent systems like ethyl acetate/hexanes or toluene.
-
-
Solvent/Anti-Solvent Crystallization:
-
Procedure: Dissolve the compound in a "good" solvent in which it is very soluble. Then, slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble) until the solution becomes persistently cloudy. Allow the solution to stand undisturbed for crystals to form.[2]
-
Example: Dissolve the sulfonamide in a small amount of dichloromethane or ethyl acetate (good solvents) and slowly add hexanes or petroleum ether (anti-solvents).
-
-
Induce Nucleation:
-
Seeding: Add a tiny crystal of the pure compound (if available from a previous batch) to the supersaturated solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect in my reaction with this compound?
A1: The most common and expected byproduct is (2-(trifluoromethoxy)phenyl)methanesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride.[1] This can occur if there is any moisture in your reagents or solvents, or during an aqueous work-up. The sulfonic acid is highly polar and will typically remain in the aqueous layer during extraction with an organic solvent.
Q2: How can I monitor the progress of my sulfonylation reaction?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should spot the starting amine, the sulfonyl chloride, and the reaction mixture on a TLC plate. The product sulfonamide should have a different Rf value than the starting materials. A typical mobile phase for TLC analysis of sulfonamides is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).
Q3: Is the trifluoromethoxy group stable under typical reaction and purification conditions?
A3: The trifluoromethoxy (-OCF3) group is generally considered to be chemically and metabolically stable due to the strength of the carbon-fluorine bonds.[3] However, under harsh conditions, particularly strong alkaline pH, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[3] For most standard sulfonylation reactions and purification procedures (e.g., chromatography, crystallization), the trifluoromethoxy group should remain intact.
Q4: My purified sulfonamide product has a yellowish color. How can I decolorize it?
A4: A yellow color in the final product often indicates the presence of minor, highly colored impurities. If the product is solid, recrystallization is often effective for removing colored impurities. You can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the solution to cool and crystallize. The charcoal will adsorb many colored impurities.
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture, including moisture in the air and on the skin, to produce hydrochloric acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Data Presentation
The following tables provide illustrative data for the purification of a representative sulfonamide product. Note that the optimal conditions and results will vary depending on the specific amine used in the reaction.
Table 1: Illustrative Purification of N-Benzyl-(2-(trifluoromethoxy)phenyl)methanesulfonamide
| Purification Method | Details | Yield (%) | Purity (%) (by HPLC) |
| Crude Product | After aqueous work-up and evaporation | ~95 | ~85 |
| Column Chromatography | Silica gel, gradient elution (10% to 40% Ethyl Acetate in Hexanes) | 85 | >98 |
| Recrystallization | From Ethyl Acetate/Hexanes | 78 | >99 |
Table 2: Illustrative Thin-Layer Chromatography (TLC) Data
| Compound | Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization |
| This compound | ~0.8 | UV (254 nm) |
| Benzylamine | ~0.2 | UV (254 nm), Ninhydrin stain |
| N-Benzyl-(2-(trifluoromethoxy)phenyl)methanesulfonamide | ~0.6 | UV (254 nm) |
| (2-(trifluoromethoxy)phenyl)methanesulfonic acid | ~0.0 (baseline) | - |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane. A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to give a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (a gradient). For a typical sulfonamide, the elution might start with 10% ethyl acetate in hexanes and gradually increase to 40% ethyl acetate in hexanes.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified sulfonamide.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: The crude sulfonamide is placed in an Erlenmeyer flask, and a minimal amount of a suitable solvent (e.g., ethyl acetate) is added. The mixture is heated (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, it is removed from the heat, allowed to cool slightly, and a small amount of activated charcoal is added. The mixture is then reheated to boiling for a few minutes.
-
Hot Filtration: The hot solution is filtered through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. The flask should be left undisturbed to allow for the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: The pure crystals are dried in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualizations
Caption: A general workflow for the synthesis and purification of sulfonamides.
Caption: A troubleshooting flowchart for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonylation with (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride
Welcome to the technical support center for sulfonylation reactions using (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the sulfonylation of alcohols or amines with this compound.
Q1: Why is the yield of my sulfonylation reaction low?
Low yields can result from several factors. The primary areas to investigate are the stability of the starting materials, the reaction conditions, and the work-up procedure. The sulfonyl chloride is moisture-sensitive and can hydrolyze, so ensuring anhydrous conditions is critical.[1][2][3] Incomplete reaction or the formation of side products are also common causes.
Q2: I am observing significant amounts of a di-sulfonylated byproduct when reacting a primary amine. How can I prevent this?
Di-sulfonylation is a frequent side reaction with primary amines.[4] The initially formed mono-sulfonamide has an acidic N-H proton that can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.[4]
To favor mono-sulfonylation, consider the following adjustments:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture. This keeps the concentration of the sulfonylating agent low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]
-
Choice of Base: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine.[4]
-
Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.
-
Lower Temperature: Reducing the reaction temperature can help control the reaction rate and improve selectivity.[4]
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Base: The reaction generates HCl as a byproduct, which must be neutralized by a base.[4] Ensure at least a stoichiometric amount of base is used. For amine sulfonylation, an excess of the amine substrate can sometimes act as the base.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. Experiment with different aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) to improve solubility.[5][6]
-
Low Reactivity of the Substrate: Sterically hindered or electron-deficient alcohols and amines may react slowly. In such cases, increasing the reaction temperature or using a catalyst might be necessary. Some studies suggest that catalysts like indium or ytterbium(III) triflate can improve yields for less reactive substrates.[7]
Q4: The work-up procedure seems to be causing product loss. How can I optimize it?
Product loss during work-up is often due to the product's solubility in the aqueous phase or its instability under the work-up conditions.
-
Aqueous Wash: When washing the organic layer, use brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous phase.[8]
-
Neutralization: If an acid or base wash is used, ensure it is fully neutralized before concentrating the organic layer.
-
Drying: Use an appropriate drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before solvent evaporation.[8]
-
Purification: If the crude product is an oil, consider purification by flash column chromatography. If it is a solid, recrystallization may be a suitable alternative to isolate the pure product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a sulfonylation reaction?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[4] This prevents the protonation of the amine or alcohol nucleophile, which would render it unreactive. Common bases include tertiary amines like triethylamine and pyridine.[4][9]
Q2: Which solvent is best for sulfonylation with this compound?
Aprotic solvents are generally preferred for sulfonylation reactions to avoid reaction with the sulfonyl chloride.[6] The choice of solvent often depends on the solubility of the substrates. Commonly used solvents include:
-
Dichloromethane (DCM)
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)[2]
It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[1]
Q3: What is the optimal temperature for this reaction?
The optimal temperature is dependent on the reactivity of the specific alcohol or amine. Many sulfonylation reactions are initially carried out at 0 °C, followed by warming to room temperature.[2] For less reactive substrates, heating may be required.[6] However, higher temperatures can also promote side reactions, so the temperature should be carefully optimized for each specific case.[4][10]
Q4: How should I handle and store this compound?
This compound is a solid that is sensitive to moisture.[3][11][12] It should be stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[2] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[12][13]
Q5: Can I use this reagent for the sulfonylation of phenols?
Yes, sulfonyl chlorides can react with phenols to form sulfonate esters. The reaction conditions are similar to those for aliphatic alcohols, often requiring a base to deprotonate the phenol.[7]
Experimental Protocols and Data
General Protocol for Sulfonylation of an Alcohol
This is a general procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the alcohol solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Sulfonylation of a Primary Amine (to favor mono-sulfonylation)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a sterically hindered or weak base (e.g., pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (0.95 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution over a period of 30-60 minutes using a syringe pump for slow and controlled addition.[4]
-
Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for the sulfonylation of alcohols.
Summary of Reaction Parameters and Their Effects
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Stoichiometry (Alcohol) | 1.1 eq Sulfonyl Chloride | Ensures complete consumption of the alcohol. |
| Stoichiometry (Amine) | 0.95 eq Sulfonyl Chloride | Minimizes di-sulfonylation.[4] |
| Base | Triethylamine, Pyridine, DIPEA | Neutralizes HCl byproduct. Strong bases can promote di-sulfonylation with primary amines.[4] |
| Solvent | DCM, THF, Acetonitrile (Anhydrous) | Aprotic to prevent hydrolysis. Must dissolve all reactants.[6] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and side reactions. Lower temperatures can improve selectivity.[4][6] |
| Rate of Addition | Slow, dropwise | Prevents localized high concentrations of sulfonyl chloride, reducing side reactions.[4] |
Visual Guides
Below are diagrams illustrating key workflows and concepts related to improving sulfonylation yield.
Caption: Troubleshooting flowchart for low yield in sulfonylation reactions.
Caption: Competing pathways for mono- vs. di-sulfonylation of primary amines.
References
- 1. asiachmical.com [asiachmical.com]
- 2. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2-(Trifluoromethoxy)phenyl]methanesulphonyl chloride | 116827-38-4 [sigmaaldrich.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. georganics.sk [georganics.sk]
Side reactions of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride. The information provided is based on established principles of sulfonyl chloride reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
The primary reaction of this compound, an electrophilic compound, is a nucleophilic substitution at the sulfonyl sulfur. With primary or secondary amines, it typically forms the corresponding sulfonamide. This reaction is fundamental in pharmaceutical and agrochemical research for synthesizing biologically active molecules.
Q2: What are the most common side reactions observed when using this compound?
While specific studies on this compound are limited, based on the general reactivity of sulfonyl chlorides, the most common side reactions include:
-
Hydrolysis: Reaction with water to form (2-(Trifluoromethoxy)phenyl)methanesulfonic acid.
-
Reaction with Alcohol Solvents: Formation of sulfonate esters if the reaction is performed in an alcohol solvent.
-
Elimination Reactions: With sterically hindered amines, elimination reactions can sometimes compete with the desired sulfonamide formation.
-
Formation of Thiosulfonate Esters: When reacting with thiol nucleophiles, the formation of thiosulfonate esters is a potential side reaction.
Q3: How does the trifluoromethoxy group affect the reactivity of the sulfonyl chloride?
The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing. This property increases the electrophilicity of the sulfonyl sulfur, potentially making the sulfonyl chloride more reactive towards nucleophiles compared to unsubstituted or electron-donating group-substituted analogues.
Q4: Can this compound react with tertiary amines?
Generally, sulfonyl chlorides do not form stable sulfonamides with tertiary amines because there is no proton to be removed from the nitrogen atom after the initial nucleophilic attack. However, tertiary amines are often used as bases to neutralize the HCl generated during the reaction with primary or secondary amines. In some cases, a complex or an unstable quaternary salt might form, but this typically does not lead to a stable, isolable product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Steric hindrance | For sterically hindered amines, consider using a less hindered base or a different solvent system. Higher temperatures may be required. |
| Side reaction with solvent | If using a protic solvent like an alcohol, switch to an aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
Issue 2: Presence of an Unexpected Byproduct
Troubleshooting Flowchart
Stability of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other sulfonyl chlorides, is a reactive compound and should be handled with care. Its stability is significantly influenced by the presence of nucleophiles, particularly water and other protic solvents. The trifluoromethoxy group is a strong electron-withdrawing group, which can increase the susceptibility of the sulfonyl chloride to nucleophilic attack.[1] It is crucial to store the compound in a cool, dry environment and under an inert atmosphere to prevent degradation.[2][3]
Q2: Which solvents are recommended for handling and storing this compound?
A2: Anhydrous aprotic solvents are recommended for handling and short-term storage of this compound. Suitable solvents include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[4] It is critical to use solvents with very low water content to minimize hydrolysis. For long-term storage, it is best to keep the compound as a solid in a tightly sealed container in a desiccator.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is solvolysis, where the compound reacts with the solvent. In the presence of water (hydrolysis), it will degrade to the corresponding sulfonic acid and hydrochloric acid.[3][5] In alcoholic solvents, it will form sulfonate esters.[6] The rate of this degradation is dependent on the solvent's nucleophilicity, temperature, and the presence of any acidic or basic impurities.[1][7]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] For HPLC analysis, a stability-indicating method should be developed to separate the parent compound from its potential degradants.[1] ¹H NMR and ¹⁹F NMR can also be used to track the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in reactions | Degradation of the starting material. | Ensure the use of anhydrous solvents and reagents. Store the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Perform reactions at the recommended temperature to minimize degradation.[4][9] |
| Inconsistent reaction outcomes | Variable purity of the starting material due to degradation during storage. | Re-purify the sulfonyl chloride if necessary. Always use freshly opened or properly stored material. It is advisable to check the purity of the compound by NMR or HPLC before use. |
| Formation of unexpected byproducts | Reaction with solvent or impurities. | Use high-purity, anhydrous solvents.[10][11] Consider using a non-nucleophilic solvent if solvolysis is suspected. Ensure all glassware is thoroughly dried before use. |
| Precipitate forms upon dissolution | The compound may be sparingly soluble in the chosen solvent, or the precipitate could be a degradation product. | Check the solubility of the compound in the selected solvent. If solubility is low, consider a different solvent system. If degradation is suspected, analyze the precipitate to identify its structure. |
Stability Data Summary
The following table can be used to summarize the results of stability studies of this compound in different solvents.
| Solvent | Solvent Type | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) | Major Degradant(s) |
| Acetonitrile | Polar Aprotic | 25 | 24 | 1.0 | ||
| Dichloromethane | Nonpolar | 25 | 24 | 1.0 | ||
| Methanol | Polar Protic | 25 | 24 | 1.0 | (2-(Trifluoromethoxy)phenyl)methanesulfonate | |
| Water | Polar Protic | 25 | 24 | 1.0 | (2-(Trifluoromethoxy)phenyl)methanesulfonic acid | |
| Tetrahydrofuran | Polar Aprotic | 25 | 24 | 1.0 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent Stability
This protocol outlines a general method for evaluating the stability of this compound in various solvents using HPLC analysis.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, dichloromethane, methanol, water)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add a known volume of the stock solution to each of the test solvents to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution in the same anhydrous aprotic solvent.
3. Incubation:
-
Store the sample vials at a constant temperature (e.g., 25 °C or 40 °C).
-
Take aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. HPLC Analysis:
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method.
-
The mobile phase and column selection will depend on the specific properties of the compound and its degradants. A common starting point could be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.[1]
-
Monitor the peak area of the parent compound and any new peaks that appear over time.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation rate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Common impurities found in (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of impurities I might find in my sample of this compound?
Based on the general synthesis routes for aryl sulfonyl chlorides, you may encounter several types of impurities:
-
Starting Material-Related Impurities: Residual amounts of the initial materials used for the synthesis, such as 2-(trifluoromethoxy)benzyl amine or 2-(trifluoromethoxy)benzyl sulfide, and any impurities present in these starting materials.
-
Reaction Byproducts:
-
Hydrolysis Product: The most common impurity is the corresponding (2-(trifluoromethoxy)phenyl)methanesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1][2][3]
-
Sandmeyer Byproducts: If a Sandmeyer-type reaction is used in the synthesis, byproducts such as the corresponding chloro-substituted compound can be formed.[1]
-
Disulfides and Sulfones: These can also form as byproducts during certain synthetic procedures for sulfonyl chlorides.[1]
-
Over-chlorinated Species: The synthesis might lead to the formation of products with additional chlorine atoms on the aromatic ring.[4]
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as acetic acid, toluene, or diethyl ether, may be present in trace amounts.[1][5]
-
Degradation Products: Aside from hydrolysis, the compound may degrade under certain conditions, though specific degradation pathways for this molecule are not extensively documented. The trifluoromethoxy group is generally stable, but harsh conditions could potentially affect it.
Q2: I suspect my sample has degraded. What is the likely degradation product and how can I detect it?
The most probable degradation product is (2-(trifluoromethoxy)phenyl)methanesulfonic acid, which results from hydrolysis.[2][3][6] This can occur if the compound is exposed to moisture in the atmosphere or in solvents.
You can detect the presence of the sulfonic acid using the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. The sulfonic acid will have a different retention time than the sulfonyl chloride, typically eluting earlier on a reverse-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the sulfonic acid. The chemical shifts of the protons and carbons near the sulfonic acid group will be different from those near the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: The sulfonic acid will show a broad O-H stretch that is absent in the pure sulfonyl chloride.
Q3: How can I minimize the formation of impurities during my experiments?
To minimize impurity formation, consider the following:
-
Use High-Purity Starting Materials: Ensure the starting materials are of the highest possible purity to avoid carrying impurities through the synthesis.
-
Control Reaction Conditions: Carefully control reaction parameters such as temperature and reaction time to minimize the formation of byproducts. For instance, in Sandmeyer reactions, maintaining a low temperature (e.g., below 5°C) can prevent the uncontrolled decomposition of intermediate diazonium salts.[1]
-
Work Under Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.
Quantitative Data Summary
| Impurity Type | Typical Concentration Range | Notes |
| (2-(trifluoromethoxy)phenyl)methanesulfonic acid | < 0.1% - 5% | The concentration of this hydrolysis product can vary significantly depending on the handling and storage conditions. |
| Residual Solvents | < 0.5% | The specific solvents and their concentrations will depend on the final purification steps of the synthesis. |
| Starting Materials | < 0.2% | The levels of unreacted starting materials are typically low in high-purity samples. |
| Other Organic Byproducts | < 1% | This category includes byproducts from the specific synthetic route, such as Sandmeyer byproducts or disulfides, which are generally controlled to low levels through purification.[1] |
Experimental Protocol: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary impurity, (2-(trifluoromethoxy)phenyl)methanesulfonic acid.
Objective: To assess the purity of a sample of this compound and quantify the amount of the corresponding sulfonic acid impurity.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The sulfonic acid impurity will typically elute at an earlier retention time than the sulfonyl chloride. The percentage of this impurity can be calculated based on its peak area relative to the total peak area.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
Troubleshooting low conversion in sulfonamide formation reactions
Welcome to the technical support center for sulfonamide formation reactions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are the key reaction components?
The most prevalent and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2]
The key components are:
-
Sulfonyl Chloride (R-SO₂Cl): The electrophilic sulfur source.
-
Amine (R'-NH₂ or R'R''-NH): The nucleophile.
-
Base: An acid scavenger, often a tertiary amine like pyridine or triethylamine.[2][3] In some cases, an excess of the reactant amine can serve as the base.[3]
-
Solvent: An inert solvent that dissolves the reactants.[1]
Q2: I am observing very low or no formation of my desired sulfonamide product. What are the most likely causes?
Low to no product formation is a common issue that can often be traced back to a few critical factors.[1]
-
Degraded or Impure Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can degrade over time.[1] Amines can also contain impurities that interfere with the reaction.
-
Incorrect Reaction Conditions: Temperature, reaction time, and the order of addition can significantly impact the yield.[1] Some reactions require initial cooling to control exothermic events, followed by heating to drive the reaction to completion.[1]
-
Ineffective Base or Solvent: The chosen base may not be strong enough or may be wet. The solvent must be anhydrous and inert under the reaction conditions.[1]
-
Low Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.[4][5]
Troubleshooting Guide
This section provides detailed answers to specific problems you might encounter during your sulfonamide synthesis.
Problem 1: Low Conversion - Starting Material & Reagent Issues
Q: How can I determine if my starting materials are the cause of the low yield?
A: The purity of your sulfonyl chloride and amine is critical for a successful reaction.[1]
Verification and Troubleshooting Steps:
-
Verify Purity: Check the purity of both the sulfonyl chloride and the amine using analytical techniques like NMR or LC-MS before starting the reaction.[1]
-
Use Fresh Reagents: Arylsulfonyl chlorides are sensitive to moisture.[1] It is best to use a freshly opened bottle or a reagent that has been stored properly under an inert atmosphere. Older sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Purify Starting Materials: If impurities are detected, consider purifying your starting materials. Amines can often be distilled or recrystallized.
-
Check the Base: Tertiary amine bases like triethylamine should be dry. Consider using a stronger, non-nucleophilic base if deprotonation of the amine is suspected to be an issue.[1]
-
Ensure Anhydrous Conditions: Use anhydrous solvents, especially when working with moisture-sensitive reagents.[1]
Problem 2: Optimizing Reaction Conditions for Better Conversion
Q: My starting materials are pure, but the conversion is still low. How should I optimize the reaction conditions?
A: Fine-tuning the reaction parameters is crucial. The choice of base, solvent, temperature, and reaction time all play significant roles.
Optimization Strategies:
-
Choice of Base: The base is critical for scavenging the HCl produced.[2] While tertiary amines like triethylamine and pyridine are common, their effectiveness can vary.[3] For less nucleophilic amines, a stronger non-nucleophilic base may be required.[1]
-
Solvent Selection: The solvent must be able to dissolve the reactants without reacting with them.[1] Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally good choices. Protic solvents may react with the sulfonyl chloride.[1]
-
Temperature Control: Temperature management is key to preventing the decomposition of reactants and minimizing side products.[1]
-
Initial Addition: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control any initial exothermic reaction.[1]
-
Reaction Progression: After the initial addition, allow the reaction to warm to room temperature or heat it to drive it to completion. The optimal temperature depends on the specific substrates.[1]
-
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting materials have been consumed.[1][6]
Table 1: Comparison of Lewis Acids for Sulfonamide Synthesis from Sulfonyl Fluorides This table illustrates how different catalysts can impact yield in less reactive systems (sulfonyl fluorides), highlighting the importance of catalyst choice.
| Entry | Lewis Acid | Yield (%) |
| 1 | Ba(NTf₂)₂ | 65 |
| 2 | Ca(NTf₂)₂ | 68 |
| 3 | Mg(NTf₂)₂ | 35 |
| 4 | LiNTf₂ | <2 |
| 5 | AgNTf₂ | No Reaction |
| 6 | KNTf₂ | <2 |
| 7 | Ca(OTf)₂ | 4 |
| 8 | None | No Reaction |
| Reaction Conditions: PhSO₂F (1 equiv), aniline (2 equiv), Lewis acid (1 equiv), t-amylOH (0.32 M), 60 °C, 24 h.[7][8] |
Problem 3: Common Side Reactions and Byproducts
Q: I am seeing multiple spots on my TLC plate. What are the common side reactions?
A: Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired sulfonamide.
Common Side Reactions:
-
Disulfide Formation: Thiols, if present as impurities or formed from side reactions, can undergo oxidative homocoupling to form disulfides.[4]
-
Reaction with Solvent: Protic solvents like water or alcohols can react with the highly electrophilic sulfonyl chloride.[1]
-
Double Sulfonylation of Primary Amines: Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). This is more likely if the amine is used as the limiting reagent.
-
Decomposition: Sulfonyl chlorides can decompose, especially at elevated temperatures.[9][10]
The following diagram illustrates a general workflow for troubleshooting low conversion.
Caption: Troubleshooting workflow for low sulfonamide conversion.
Problem 4: Product Isolation and Purification Difficulties
Q: I believe the reaction worked, but I am losing my product during the workup and purification. What can I do?
A: Product loss during isolation is a frequent challenge, especially if the product has some water solubility or is difficult to separate from impurities.
Tips for Improving Recovery:
-
Aqueous Workup: If your sulfonamide product has some solubility in the aqueous phase, perform multiple extractions (3-4 times) with an appropriate organic solvent to maximize recovery.[1]
-
pH Adjustment: The acidity of the sulfonamide N-H bond means its solubility can be pH-dependent. Adjusting the pH of the aqueous layer during workup can sometimes help precipitate the product or improve extraction efficiency.
-
Purification Method:
-
Crystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification method.[2]
-
Column Chromatography: If crystallization is not feasible, silica gel chromatography is the standard alternative. Choose a solvent system that provides good separation between your product and impurities, as determined by TLC.
-
Experimental Protocols
General Protocol for Reaction Progress Monitoring by TLC
Thin-Layer Chromatography (TLC) is a fast and effective method for monitoring the progress of your reaction.[6]
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a baseline about 1 cm from the bottom.[6]
-
Spotting:
-
On the baseline, spot your starting amine and sulfonyl chloride as references.
-
Using a capillary tube, take a small aliquot from your reaction mixture and spot it on the baseline. It is good practice to co-spot the reaction mixture with the starting material to confirm identities.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Let the solvent travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is complete when the limiting reagent spot is no longer visible.
The following diagram illustrates the relationship between key reaction parameters and potential outcomes.
Caption: Key parameters influencing sulfonamide reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Aqueous workup procedure for (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, particularly concerning the aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the aqueous workup of reactions involving this compound?
A1: The main challenges include the potential for hydrolysis of the unreacted sulfonyl chloride, the formation of emulsions during extraction, and issues with product solubility. The trifluoromethoxy group can increase the lipophilicity of the product, which may affect its partitioning between aqueous and organic phases.[1][2]
Q2: How does the trifluoromethoxy group influence the reactivity of the sulfonyl chloride?
A2: The trifluoromethoxy group is strongly electron-withdrawing, which can increase the electrophilicity of the sulfur atom in the sulfonyl chloride.[3] This can lead to faster reaction rates with nucleophiles but also potentially increases its susceptibility to hydrolysis during aqueous workup if the reaction is not complete.
Q3: What are the common byproducts in a reaction between this compound and an amine?
A3: Common byproducts include the corresponding sulfonic acid, formed from the hydrolysis of the starting material, and potentially bis-sulfonamide in the case of primary amines if the reaction conditions are not carefully controlled.[4] Unreacted starting materials may also be present.
Q4: Which solvents are recommended for the extraction of sulfonamides derived from this compound?
A4: Due to the likely increased lipophilicity imparted by the trifluoromethoxy group, common organic solvents such as ethyl acetate, dichloromethane, or chloroform are generally suitable for extraction. The choice of solvent may need to be optimized based on the specific properties of the resulting sulfonamide.
Q5: What purification techniques are most effective for sulfonamides containing a trifluoromethoxy group?
A5: Purification can typically be achieved through recrystallization or column chromatography.[2] For recrystallization, a solvent system in which the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures should be chosen. For column chromatography, silica gel is a common stationary phase, with the mobile phase polarity adjusted to achieve good separation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide | - Incomplete reaction. - Hydrolysis of this compound during workup. - Product loss during extraction. | - Monitor the reaction by TLC or LC-MS to ensure completion before quenching. - Perform the aqueous workup at low temperatures (e.g., using an ice bath) and as quickly as possible. - Ensure the pH of the aqueous layer is appropriate for the product's stability and solubility. - Perform multiple extractions with a suitable organic solvent. |
| Formation of an Emulsion During Extraction | - Presence of fine solid particles. - High concentration of solutes. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the reaction mixture before extraction if insoluble salts are present. - Dilute the reaction mixture with more of the organic and aqueous phases. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under high vacuum. - Purify the product using column chromatography or attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Difficulty in Removing the Sulfonic Acid Byproduct | - The sulfonic acid is partially soluble in the organic layer. | - Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the sulfonic acid into its more water-soluble salt. Perform this wash carefully to avoid hydrolysis of any remaining sulfonyl chloride. |
Experimental Protocols
Representative Protocol for the Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table provides representative quantitative data for the synthesis of a sulfonamide from an arylmethanesulfonyl chloride and a primary amine. Please note that these are typical values and may require optimization for specific substrates.
| Parameter | Value |
| Reactant Ratios | |
| Arylmethanesulfonyl Chloride | 1.0 - 1.1 equivalents |
| Amine | 1.0 equivalent |
| Base (e.g., Triethylamine) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 24 hours |
| Workup | |
| Quenching Agent | Water |
| Extraction Solvent | Dichloromethane or Ethyl Acetate |
| Aqueous Washes | 1 M HCl, Saturated NaHCO₃, Brine |
| Typical Yield | 60 - 95% (after purification) |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
Methods for removing unreacted (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride
Topic: Methods for Removing Unreacted (2-(trifluoromethoxy)phenyl)methanesulfonyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and similar sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is highly reactive and can cause several problems during product isolation and purification.[1] It can react with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid (HCl), which can complicate the purification process and potentially degrade acid-sensitive products.[1] Its reactivity also means it can interfere with subsequent reaction steps or react with chromatography solvents, leading to impurities.[1][2] Therefore, its removal is essential for the safety, purity, and integrity of your final product.[2]
Q2: What are the primary methods for removing excess sulfonyl chlorides?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into byproducts that are easier to remove. The main methods include:
-
Aqueous Hydrolysis (Aqueous Workup): Reacting the sulfonyl chloride with water, typically under basic conditions, to form a water-soluble sulfonate salt.[1][2]
-
Quenching with Amines: Using a primary or secondary amine to form a stable sulfonamide, which can be separated chromatographically.[2]
-
Scavenger Resins: Employing solid-supported amines that react with the excess sulfonyl chloride, allowing for removal by simple filtration.[1][2]
-
Direct Chromatographic Separation: Purifying the crude mixture directly via column chromatography, although this can be challenging if the product and sulfonyl chloride have similar polarities.[1][2]
Q3: How can I monitor the removal of the sulfonyl chloride during the workup?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of the sulfonyl chloride.[1] By spotting the crude reaction mixture and the worked-up organic layer against a reference spot of the starting sulfonyl chloride, you can visually track its disappearance.[1]
Q4: What are the main safety hazards associated with sulfonyl chlorides and their quenching?
A4: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3] They react exothermically with water and moisture, producing corrosive hydrochloric acid (HCl).[3][4] This quenching reaction can be vigorous, generating heat and gas (CO2 if using bicarbonate).[4] It is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3] All operations should be performed in a certified chemical fume hood.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Product is co-eluting with the sulfonyl chloride during column chromatography. | The polarity of your product is very similar to that of the unreacted this compound.[2] | Quench before chromatography. Convert the sulfonyl chloride into a more polar byproduct. An aqueous basic wash will convert it to the highly polar sodium sulfonate salt, which will remain in the aqueous layer.[2] Alternatively, quenching with an amine will form a sulfonamide with a different polarity, facilitating chromatographic separation.[2] |
| My desired product is sensitive to aqueous or basic conditions. | The product contains base-labile functional groups, such as esters or certain protecting groups, that can be cleaved during a standard basic aqueous quench.[2] | Use a non-aqueous or non-basic method. 1. Amine Quench: Add a simple primary or secondary amine to the reaction mixture to form a sulfonamide, which can then be removed by chromatography.[2] 2. Scavenger Resin: Use a polymer-bound amine (e.g., aminomethyl polystyrene). The resin selectively reacts with the excess sulfonyl chloride and is subsequently removed by simple filtration, avoiding an aqueous workup entirely.[1][2] |
| Excessive heat and/or fumes are generated during the aqueous quench. | The rate of addition of the reaction mixture to the quenching solution is too fast, or the quenching solution was not sufficiently cooled.[4] The hydrolysis of sulfonyl chlorides is exothermic.[4] | Immediately slow down or stop the addition. Ensure the quenching vessel is securely placed in an ice bath to dissipate heat effectively.[4] Maintain vigorous stirring and add the reaction mixture dropwise to control the reaction rate.[4] |
| A solid precipitate forms in the organic layer after quenching and workup. | This could be the unreacted sulfonyl chloride or the sodium salt of the resulting sulfonic acid precipitating from the organic solvent.[4] | Ensure the quenching process was complete. Check the pH of the final aqueous wash to confirm it is neutral or slightly basic. If the precipitate is the sulfonic acid salt, it can typically be removed by performing an additional wash with water or brine.[4] |
| The quenching reaction appears to be incomplete (TLC still shows sulfonyl chloride). | This may be due to an insufficient amount of quenching agent, low temperature, or poor mixing, especially in a biphasic system.[2] | Optimize quenching conditions. 1. Increase Quenching Agent: Ensure a sufficient molar excess (typically 2-3 equivalents relative to the excess sulfonyl chloride) of the base or amine is used.[2] 2. Ensure Vigorous Stirring: Efficient mixing is critical to ensure the reactants in different phases come into contact.[2] 3. Allow for Sufficient Reaction Time: After addition, continue stirring the mixture for at least 15-30 minutes to ensure the reaction goes to completion.[4] |
Data Presentation: Comparison of Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Best Suited For |
| Aqueous Hydrolysis (Basic Quench) | Conversion of the sulfonyl chloride to a highly polar, water-soluble sulfonate salt by hydrolysis, which is then removed in the aqueous layer during extraction.[1][4] | Cost-effective, uses common lab reagents, and byproducts are easily removed with the aqueous phase. | Not suitable for products sensitive to water or basic conditions.[2] The reaction can be highly exothermic and requires careful control.[4] | Robust, base-stable products where a simple and efficient removal of acidic byproducts is needed. |
| Amine Quench | Conversion of the sulfonyl chloride to a stable, moderately polar sulfonamide by reaction with a primary or secondary amine.[2] | Avoids aqueous and basic conditions, protecting sensitive functional groups.[2] | Introduces a new organic impurity (the sulfonamide) that must be removed, usually by chromatography. The choice of amine is critical to ensure easy separation. | Products with base-labile or water-sensitive functional groups. |
| Scavenger Resins | The sulfonyl chloride reacts with a polymer-bound amine. The resulting resin-bound sulfonamide is removed by filtration.[1][2] | Simple, non-aqueous workup (filtration only). High product purity is often achieved.[1] Excellent for parallel synthesis. | Resins are more expensive than simple reagents. The reaction may require longer times (hours to overnight) to ensure complete scavenging.[2] | High-value or sensitive products where avoiding chromatography and aqueous workup is a priority. |
Experimental Protocols & Visualizations
Protocol 1: Standard Aqueous Quench
This protocol describes the removal of unreacted this compound by hydrolysis with a basic aqueous solution.
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[4]
-
Quenching: Slowly add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold, stirred bicarbonate solution.[4] Control the rate of addition to manage the effervescence (CO₂ evolution) and exothermic reaction.[4]
-
Stirring: After the addition is complete, continue to stir the biphasic mixture vigorously for at least 30 minutes to ensure all residual sulfonyl chloride has been hydrolyzed.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove residual water-soluble byproducts.[1]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Verification: Confirm the absence of the sulfonyl chloride using TLC.[1]
Caption: Workflow for removing unreacted sulfonyl chloride via aqueous quench.
Protocol 2: Removal Using a Scavenger Resin
This protocol is ideal for products that are sensitive to aqueous or basic conditions.
-
Preparation: To the reaction mixture containing the excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). Use 2-3 equivalents of the resin relative to the amount of excess sulfonyl chloride.[2]
-
Scavenging: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight.[2]
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the sulfonyl chloride spot.[1][2]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinsing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of sulfonyl chloride.[2]
References
Validation & Comparative
Comparative Analysis of 1H NMR Spectra for (Trifluoromethoxy)phenyl)methanesulfonyl Chloride Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of reactive intermediates is paramount. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra for the ortho, meta, and para isomers of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride. Given the limited availability of direct experimental spectra for all isomers, this comparison combines available data with predicted values based on established substituent effects in NMR spectroscopy.
This analysis focuses on the key distinguishing features in the ¹H NMR spectra of these isomers, which are crucial for reaction monitoring and quality control in synthetic chemistry. The primary differentiators arise from the substitution pattern on the phenyl ring, which influences the chemical shifts of both the aromatic protons and the benzylic methylene protons.
¹H NMR Data Comparison
The following table summarizes the partial experimental ¹H NMR data for the para-isomer and provides predicted chemical shifts for all three isomers. These predictions are derived from the foundational principles of NMR spectroscopy, considering the electronic effects (inductive and resonance) of the trifluoromethoxy (-OCF₃) and methanesulfonyl chloride (-CH₂SO₂Cl) substituents.
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) |
| This compound | Predicted: ~7.2-7.6 (complex multiplet) | Predicted: ~5.3-5.5 (singlet) |
| (3-(trifluoromethoxy)phenyl)methanesulfonyl chloride | Predicted: ~7.1-7.5 (complex multiplet) | Predicted: ~5.2-5.4 (singlet) |
| (4-(trifluoromethoxy)phenyl)methanesulfonyl chloride | Experimental (DMSO-d₆): 7.15–7.75 (multiplet)[1] Predicted: ~7.3-7.5 (two doublets) | Experimental (DMSO-d₆): 5.22 (singlet)[1] |
Note on Experimental Data: The experimental data for the 4-isomer should be interpreted with caution. The data source mentions a peak for a sulfonamide NH proton, which is not present in the specified molecule, suggesting the data may correspond to a derivative.[1] The methylene group is noted as -OCH₂-, which is likely a typographical error for the benzylic -CH₂- group.
Influence of Substituent Position on ¹H NMR Spectra
The position of the trifluoromethoxy group relative to the methanesulfonyl chloride group significantly impacts the electronic environment of the protons.
-
Methylene Protons (-CH₂SO₂Cl): The chemical shift of the singlet corresponding to the methylene protons is expected to be influenced by the overall electron-withdrawing nature of the substituted phenyl ring. The ortho-isomer is predicted to have the most downfield shift for these protons due to the proximate electron-withdrawing trifluoromethoxy group.
-
Aromatic Protons: The substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons. The para-isomer is expected to show a simpler spectrum with two doublets, whereas the ortho- and meta-isomers will exhibit more complex multiplet patterns due to differing coupling constants between the aromatic protons.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized procedure for the acquisition of a ¹H NMR spectrum for compounds such as (trifluoromethoxy)phenyl)methanesulfonyl chlorides.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sulfonyl chloride sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Acquire the free induction decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm.
- Integrate the peaks to determine the relative ratios of the protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the analysis of these compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical basis for spectral predictions.
Caption: Synthetic and analytical workflow for sulfonyl chlorides.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated sulfonyl chlorides, crucial reagents in organic synthesis, particularly in the development of sulfonamide-based therapeutics. Understanding the nuanced differences in their reactivity is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel chemical entities. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying reaction mechanisms.
Executive Summary: Reactivity at a Glance
In general, sulfonyl fluorides are more stable and less reactive than their sulfonyl chloride counterparts. This difference in reactivity stems from the greater strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond. While sulfonyl chlorides are highly effective reagents for reactions with a broad range of nucleophiles, their fluorinated analogs offer enhanced stability and, in some cases, unique selectivity.
Key Differences:
-
Stability: Sulfonyl fluorides exhibit superior thermal and hydrolytic stability compared to sulfonyl chlorides.[1]
-
Reactivity: Sulfonyl chlorides are generally more reactive towards nucleophiles than sulfonyl fluorides.
-
Selectivity: The lower reactivity of sulfonyl fluorides can be advantageous, offering greater selectivity in reactions with molecules possessing multiple nucleophilic sites. Aliphatic sulfonyl fluorides, for instance, have shown good results with amines bearing additional functionalities where the corresponding chlorides failed.[2]
-
Steric Hindrance: Aliphatic sulfonyl chlorides react more efficiently with sterically hindered amines, whereas the corresponding fluorides may show low or no activity in such cases.[2][3]
Quantitative Comparison of Reactivity
Direct quantitative comparisons of the reaction rates between fluorinated and non-fluorinated sulfonyl chlorides are not abundant in publicly accessible literature. However, the general principles of chemical kinetics and leaving group ability allow for a clear understanding of their relative reactivity. The data presented below is based on established knowledge and representative kinetic studies of sulfonyl halides.
The reactivity of sulfonyl halides (R-SO₂-X) in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group (X). A better leaving group will depart more readily, leading to a faster reaction rate. The chloride ion (Cl⁻) is a better leaving group than the fluoride ion (F⁻) because hydrochloric acid (HCl) is a stronger acid than hydrofluoric acid (HF).
Table 1: Comparison of Properties and General Reactivity
| Property | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |
| Bond Strength (S-X) | Stronger | Weaker |
| Leaving Group Ability | Poorer | Better |
| General Reactivity | Lower | Higher |
| Stability (Hydrolytic) | More Stable | Less Stable |
| Selectivity | Often higher, especially with multifunctional substrates | Generally lower |
| Suitability for Sterically Hindered Nucleophiles | Less suitable | More suitable |
Reaction Mechanisms: A Tale of Two Pathways
The difference in reactivity between sulfonyl fluorides and chlorides can also be attributed to their distinct reaction mechanisms with nucleophiles.
Non-Fluorinated Sulfonyl Chlorides: Nucleophilic substitution at the sulfur atom of a sulfonyl chloride typically proceeds through a concerted, Sₙ2-like mechanism . In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step, passing through a trigonal bipyramidal transition state.
Fluorinated Sulfonyl Fluorides: In contrast, the reaction of sulfonyl fluorides with nucleophiles is proposed to occur via a stepwise addition-elimination mechanism . This involves the initial formation of a pentacoordinate intermediate, which then eliminates the fluoride ion in a subsequent step to yield the final product. This mechanistic difference is a consequence of the strong S-F bond, which is less inclined to break in a concerted fashion.
Caption: General experimental workflow for the sulfonylation of amines.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparison Guide: (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride vs. p-Toluenesulfonyl Chloride (TsCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel fluorinated sulfonylating agent, (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, and the universally employed reagent, p-toluenesulfonyl chloride (TsCl). The comparison is based on established chemical principles, the known properties of the trifluoromethoxy functional group, and extensive data on TsCl.
Introduction and Overview
p-Toluenesulfonyl chloride, commonly known as tosyl chloride or TsCl, is one of the most widely used reagents in organic synthesis.[1][2] It is primarily used to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1] The resulting tosylamides, formed from the reaction of TsCl with primary or secondary amines, are stable and often crystalline, serving as useful protecting groups.[2]
This compound represents a modern alternative, incorporating a highly lipophilic and strongly electron-withdrawing trifluoromethoxy (-OCF3) group. While direct experimental comparisons with TsCl are not widely published, the well-documented electronic properties of the -OCF3 group allow for a robust theoretical and practical comparison.[3][4] This group is of significant interest in pharmaceutical and agrochemical research for its ability to enhance metabolic stability, membrane permeability, and overall lipophilicity of target molecules.[3][4][5]
This guide will compare the two reagents based on their chemical structure, predicted reactivity, the properties of their derivatives, and their respective applications in synthesis.
Structural and Physicochemical Properties
The key structural difference lies in the substituent on the aromatic ring and its proximity to the sulfonyl chloride functional group. In TsCl, a weakly electron-donating methyl group is in the para position. In this compound, a strongly electron-withdrawing trifluoromethoxy group is in the ortho position, with a methylene (-CH2-) spacer insulating it from the sulfonyl group.
Caption: Chemical structures of the two sulfonylating agents.
Data Table: Physicochemical Properties
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 116827-38-4[6] | 98-59-9[2][7] |
| Molecular Formula | C₈H₆ClF₃O₃S | C₇H₇ClO₂S[2][8] |
| Molecular Weight | 274.65 g/mol | 190.65 g/mol [7] |
| Appearance | Data not available | White, crystalline solid[1][7] |
| Melting Point | Data not available | 65-69 °C[7][9] |
| Boiling Point | Data not available | 134 °C @ 10 mmHg[7] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in alcohol, ether, benzene; Insoluble in water[9] |
| Stability | Moisture sensitive (expected) | Moisture sensitive; hydrolyzes to HCl and p-toluenesulfonic acid[8] |
Reactivity and Performance Comparison
Electrophilicity of the Sulfur Center
The reactivity of a sulfonyl chloride in nucleophilic substitution is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the substituents on the molecule.
-
p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is weakly electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfonyl sulfur atom.
-
This compound: The trifluoromethoxy (-OCF3) group is a very powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong inductive or -I effect).[4][10] Although the methylene spacer mitigates the direct resonance effect on the sulfonyl group, the strong inductive effect will make the benzylic carbon, and subsequently the attached sulfonyl sulfur, significantly more electron-deficient.
References
- 1. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
- 7. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 8. manavchem.com [manavchem.com]
- 9. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 10. reddit.com [reddit.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (2-(trifluoromethoxy)phenyl)methanesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of sulfonyl chloride derivatives, understanding their behavior under mass spectrometric conditions is paramount for structural confirmation and purity assessment. This guide provides a comparative analysis of the mass spectrometry fragmentation of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride and its derivatives, alongside alternative analytical methodologies. The insights presented are drawn from established fragmentation patterns of related chemical classes, offering a predictive framework in the absence of published spectra for this specific compound.
The inherent reactivity of sulfonyl chlorides presents a unique analytical challenge. Electron ionization mass spectrometry (EI-MS), a common analytical technique, induces fragmentation that can provide valuable structural information. This guide will delve into the predicted fragmentation pathways of this compound, comparing it with alternative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), supported by detailed experimental protocols.
Unraveling the Fragmentation Pattern: A Predictive Analysis
The primary fragmentation pathways for arenesulfonyl chlorides typically involve the loss of a chlorine radical (•Cl) and the elimination of sulfur dioxide (SO₂). The trifluoromethoxy group (-OCF₃) is also expected to influence the fragmentation, potentially through the loss of a trifluoromethyl radical (•CF₃) or carbon monoxide (CO).
Below is a table summarizing the predicted key fragment ions for this compound.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| [M]+• | 274 | Molecular ion |
| [M - Cl]+ | 239 | Loss of a chlorine radical |
| [M - SO₂]+• | 210 | Loss of sulfur dioxide |
| [M - SO₂Cl]+ | 175 | Loss of the sulfonyl chloride group |
| [C₇H₄F₃O]+ | 161 | Fragment of the trifluoromethoxybenzyl moiety |
| [C₆H₄F₃O]+ | 147 | Further fragmentation of the aromatic ring |
A Comparative Look: Mass Spectrometry vs. Alternative Analytical Methods
While direct injection mass spectrometry can provide rapid structural information, coupling it with a chromatographic separation technique like GC or HPLC is often necessary for analyzing complex mixtures and ensuring purity.
| Analytical Technique | Principle | Advantages | Limitations |
| Direct Injection EI-MS | Direct introduction of the sample into the ion source for immediate ionization and fragmentation. | Rapid analysis, provides direct molecular weight and fragmentation data. | Not suitable for complex mixtures, thermal degradation of labile compounds can occur. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds followed by mass spectrometric detection.[1] | High-resolution separation, excellent for purity analysis of volatile sulfonyl chlorides.[1] | Requires derivatization for non-volatile or thermally labile compounds, potential for on-column degradation.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass spectrometric detection. | Suitable for a wide range of sulfonyl chlorides, including non-volatile and thermally labile ones.[2] | Matrix effects can suppress ionization, choice of mobile phase is critical. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfonyl Chloride Analysis
This protocol is a general guideline for the analysis of sulfonyl chlorides and may require optimization for specific derivatives.
-
Sample Preparation: Due to the reactivity of sulfonyl chlorides, derivatization to the more stable sulfonamides is often recommended.[1] Dissolve a known amount of the sulfonyl chloride in an aprotic solvent (e.g., dichloromethane). Add an amine (e.g., diethylamine) to form the corresponding sulfonamide.[1] Dilute the mixture to a suitable concentration for GC-MS analysis.[1]
-
Instrumentation:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: Optimized to prevent thermal degradation, typically around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sulfonyl Chloride Analysis
This protocol provides a general framework for the LC-MS analysis of sulfonyl chlorides.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[2] A buffer may be necessary to control the pH.[2]
-
Ion Source: Electrospray ionization (ESI) is a common choice for LC-MS analysis of sulfonyl chlorides and their derivatives.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Visualizing the Fragmentation and Workflow
To better illustrate the predicted fragmentation cascade and the analytical workflow, the following diagrams were generated using Graphviz.
References
Spectroscopic Profile of (2-(trifluoromethoxy)phenyl)methanesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of (2-(trifluoromethoxy)phenyl)methanesulfonamide. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related analogs and established spectroscopic principles. This information is intended to serve as a reference for the identification and characterization of this and similar molecules.
Comparative Spectroscopic Data
The following tables outline the predicted spectroscopic data for (2-(trifluoromethoxy)phenyl)methanesulfonamide and compare it with experimental or predicted data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of the target compound is expected to show distinct signals for the aromatic, methoxy, and sulfonamide protons. The electron-withdrawing nature of the trifluoromethoxy and methanesulfonamide groups will influence the chemical shifts of the aromatic protons, causing them to appear relatively downfield.
| Proton Assignment | Predicted Chemical Shift (δ) ppm & Multiplicity | Analog Compound & Data |
| Aromatic Protons (4H) | 7.2 - 7.8 (m) | N-methyl-N-(p-tolyl)acetamide: 7.21 (d), 7.07 (d) |
| NH | 5.0 - 7.0 (br s) | Methanesulfonamide: ~6.8 (br s) |
| CH₃ | ~3.0 (s) | N-methyl-N-(p-tolyl)acetamide: 3.24 (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the methyl carbon of the sulfonamide, and the carbon of the trifluoromethoxy group. The quaternary carbon attached to the trifluoromethoxy group is expected to show a quartet due to coupling with the fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Analog Compound & Data |
| Aromatic Carbons | 120 - 150 | N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide: 126.87, 127.44, 129.82, 147.67 |
| -OCF₃ | 120.2 (q, ¹JCF ≈ 257 Hz) | General range for -OCF₃ substituted aromatic carbons |
| CH₃ | ~40 | Methanesulfonamide: ~40 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the sulfonamide, trifluoromethoxy, and aromatic functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Analog Functional Group & Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 | N-H stretching in sulfonamides: ~3380, ~3280 |
| SO₂ Asymmetric Stretch | ~1350 | SO₂ asymmetric stretching in sulfonamides: ~1385 |
| SO₂ Symmetric Stretch | ~1160 | SO₂ symmetric stretching in sulfonamides: ~1172 |
| C-O Stretch (Aromatic Ether) | 1250 - 1200 | Anisole C-O stretch: ~1250 |
| C-F Stretch | 1100 - 1200 | C-F stretches in trifluoromethyl groups |
| S-N Stretch | 900 - 950 | S-N stretching in sulfonamides: ~976 |
Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the SO₂ group, which is common for aromatic sulfonamides.
| Ion | Predicted m/z | Fragmentation Pathway | Analog Fragmentation |
| [M+H]⁺ | 258 | Protonated molecular ion | - |
| [M]⁺• | 257 | Molecular ion | - |
| [M-SO₂]⁺• | 193 | Loss of sulfur dioxide | Common in aromatic sulfonamides |
| [M-OCF₃]⁺ | 172 | Loss of trifluoromethoxy radical | - |
| [C₇H₇O]⁺ | 107 | Fragment of the trifluoromethoxy-phenyl moiety | - |
| [CH₃SO₂]⁺ | 79 | Methanesulfonyl cation | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition:
-
Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to aid in structural elucidation.
Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like (2-(trifluoromethoxy)phenyl)methanesulfonamide.
Caption: Workflow for Spectroscopic Characterization.
Biological activity of compounds with a trifluoromethoxybenzylsulfonyl moiety
Beginning Research Efforts
Identifying Compound Activity
I'm now diving deeper, identifying specific compounds bearing the trifluoromethoxybenzylsulfonyl moiety that have undergone biological evaluation. I'm focusing on enzyme inhibition, receptor binding, and cellular effects, with a keen eye on comparative studies and quantitative data like IC50 and Ki values. Simultaneously, I'm hunting for detailed bioassay protocols.
Investigating Chemical Functionality
I've been sifting through the initial data, focusing on the roles trifluoromethoxy and trifluoromethyl groups play. It's becoming clear that these groups are key players in enhancing a drug's stability, lipophilicity, and its ability to bind effectively.
Pinpointing Structural Scaffolds
My search has expanded, confirming the initial findings on trifluoromethoxy and sulfonyl's roles. However, I'm now focused on the elusive trifluoromethoxybenzylsulfonyl motif. General results are unhelpful; I need research with specific, comparative data (IC50 values, detailed protocols). The goal is to build a precise, quantitative comparison, so the next steps will be crucial.
Narrowing Focus Further
I've made headway in narrowing my search, finding some valuable data on the biological activities of trifluoromethyl and sulfonyl-containing compounds. I've uncovered their potential in anticancer research and enzyme inhibition. However, I need more concrete examples of particular compounds to further refine my analysis.
Seeking Specific Compounds
I am now focusing specifically on compounds containing the trifluoromethoxybenzylsulfonyl moiety. My previous searches haven't yielded concrete examples or comparative data. I need more targeted results. Finding compounds and related biological data, like anticancer activity or enzyme inhibition, is crucial. Moreover, I'm hoping to uncover experimental protocols for synthesizing and testing these precise structures.
Evaluating Relevance
I'm focusing on the promising hit from the third step: "1-(Methyl sulfonyl)-4-(trifluoromethoxy)benzene." Its close structural match to the target and documented antiproliferative activity are very exciting. This result warrants a deeper dive, especially the implications of this compound's mechanism.
Analyzing Potential Leads
I've uncovered a promising lead with "1-(Methyl sulfonyl)-4-(trifluoromethoxy)benzene." This compound's structural similarity to the target and documented antiproliferative effects make it a strong candidate. I'm now digging deeper into its mechanism of action and exploring how the trifluoromethoxy and sulfonyl groups contribute to its anticancer properties. Although this result is helpful, it needs to be strengthened with more examples.
Comparative Analysis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride and Structurally Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Properties, Analysis, and Reactivity of Substituted Phenylmethanesulfonyl Chlorides
This guide offers a comparative analysis of the properties of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride and a selection of its structural analogues. Phenylmethanesulfonyl chlorides are a pivotal class of reagents in organic synthesis and medicinal chemistry, serving as key building blocks for the introduction of the substituted benzylsulfonyl moiety, most notably in the synthesis of sulfonamides. The nature and position of substituents on the phenyl ring significantly influence the physicochemical properties, reactivity, and analytical behavior of these compounds.
While specific experimental data for this compound is not extensively available in public literature, this guide provides a comparative framework based on data from its isomers and other related analogues. This allows for informed predictions and experimental design when working with this and similar compounds.
Physicochemical Properties: A Comparative Overview
The electronic effects of substituents on the phenyl ring play a crucial role in determining the physical properties of phenylmethanesulfonyl chlorides, such as melting and boiling points. Electron-withdrawing groups, like trifluoromethoxy and trifluoromethyl, can influence intermolecular forces and crystal lattice energies. The following table summarizes available data for the target compound and its analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 116827-38-4 | C₈H₆ClF₃O₃S | 274.64 | Solid | Data not available | Data not available |
| (4-(trifluoromethoxy)phenyl)methanesulfonyl chloride | 683813-55-0 | C₈H₆ClF₃O₃S | 274.64 | Solid | 104 - 106[1] | Data not available |
| (2-(trifluoromethyl)phenyl)methanesulfonyl chloride | 85952-32-5 | C₈H₆ClF₃O₂S | 258.65 | Solid | Data not available | Data not available |
| [4-(trifluoromethyl)phenyl]methanesulfonyl chloride | 163295-75-8 | C₈H₆ClF₃O₂S | 258.65 | Solid | 104 - 106* | Data not available |
| Phenylmethanesulfonyl chloride | 1939-99-7 | C₇H₇ClO₂S | 190.65 | Solid | 92 - 94[2] | 120 (at 10 mmHg)[3] |
| (2-fluorophenyl)methanesulfonyl chloride | 24974-71-8 | C₇H₆ClFO₂S | 208.64 | Solid | 55[4] | Data not available |
*Note: One source lists this as a boiling point, but it is more likely a melting point based on the physical state and comparison with similar compounds.
Experimental Protocols for Analysis
The purity and identity of phenylmethanesulfonyl chlorides are critical for their successful application in synthesis. Due to their reactivity, especially towards moisture, careful handling and appropriate analytical techniques are required. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for their analysis, often involving derivatization to enhance stability and chromatographic performance.
Protocol 1: Purity Determination by GC-MS with Derivatization
This method is suitable for assessing the purity of volatile and thermally stable sulfonyl chlorides. Derivatization to the corresponding sulfonamide is recommended to improve stability and prevent degradation in the injector port.
1. Sample Preparation (Derivatization):
- Accurately weigh approximately 10 mg of the phenylmethanesulfonyl chloride sample into a clean, dry vial.
- Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
- Add a 1.2 molar equivalent of a primary or secondary amine (e.g., diethylamine or benzylamine) to the solution.
- Allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion to the sulfonamide.
- Dilute the resulting solution to a final concentration of approximately 100 µg/mL with the same solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 10 minutes at 280 °C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Scan Mode: Full scan.
3. Data Analysis:
- Identify the peak corresponding to the derivatized sulfonamide based on its retention time and mass spectrum.
- Assess the purity of the sample by calculating the relative peak area of the main product in the total ion chromatogram.
- Confirm the identity by comparing the obtained mass spectrum with expected fragmentation patterns (e.g., loss of the benzyl moiety).
Protocol 2: Quantitative Analysis by HPLC-UV
This method is applicable to a wider range of sulfonyl chlorides, including those that are less volatile or thermally labile. Analysis is typically performed on the underivatized compound.
1. Sample and Standard Preparation:
- Standard Solutions: Prepare a series of standard solutions of the phenylmethanesulfonyl chloride of interest in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, and 250 µg/mL).
- Sample Solution: Accurately weigh the sample and prepare a solution in the mobile phase to a concentration that falls within the linear range of the calibration curve.
2. HPLC Instrumentation and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: At a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
- Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
- Calculate the purity of the sulfonyl chloride in the original sample.
Visualizing Workflows and Reactions
To further clarify the processes involved in the analysis and application of these compounds, the following diagrams illustrate a typical experimental workflow and a general reaction scheme.
Caption: General workflow for the analysis of phenylmethanesulfonyl chlorides.
Reactivity and Synthetic Applications
Phenylmethanesulfonyl chlorides are highly reactive electrophiles, primarily used for the sulfonylation of nucleophiles such as amines, alcohols, and thiols. The electron-withdrawing or -donating nature of the substituents on the phenyl ring significantly modulates the electrophilicity of the sulfur atom, thereby influencing the reaction rate.
Electron-withdrawing groups (e.g., -OCF₃, -CF₃) increase the positive charge on the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups would decrease reactivity. This principle is fundamental in selecting the appropriate reagent and reaction conditions for a desired synthetic transformation. The most common application is the synthesis of sulfonamides through the reaction with primary or secondary amines.
Caption: Synthesis of sulfonamides from substituted phenylmethanesulfonyl chlorides.
References
A Comparative Guide to Sulfonylation Reagents: Alternatives to (2-(trifluoromethoxy)phenyl)methanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. While (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride is a potent reagent for introducing this functional group, a range of alternatives exists, each with a unique profile of reactivity, stability, and substrate compatibility. This guide provides an objective comparison of this reagent with prominent alternatives, supported by experimental data, to inform rational reagent selection in sulfonylation reactions.
Comparison of Leading Sulfonylation Reagents
The choice of a sulfonylation agent is critical and depends on factors such as the nucleophilicity of the substrate (typically an amine), desired reaction kinetics, and tolerance of other functional groups within the molecule. The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the substituent.
Key Alternatives:
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, cost-effective, and moderately reactive arylsulfonyl chloride. It is a solid, making it easy to handle.
-
Methanesulfonyl Chloride (MsCl): A highly reactive alkanesulfonyl chloride. It is a liquid and is often used when reacting less nucleophilic amines or when faster reaction times are needed.[1]
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): A stable, solid surrogate for gaseous sulfur dioxide. It is used in multi-component reactions to generate sulfonyl intermediates in situ, offering a different and often milder synthetic route.[2]
-
Pentafluorophenyl (PFP) Sulfonate Esters: These reagents are noted for their high stability compared to sulfonyl chlorides, making them easier to handle and store. They react efficiently with amines to form sulfonamides, often under mild conditions.[3][4]
Below is a summary of the performance of these reagents in the sulfonylation of various amine substrates.
Data Presentation: Comparative Performance of Sulfonylation Reagents
The following tables summarize typical yields for the sulfonylation of representative primary and secondary amines using different reagents. It is important to note that reaction conditions are optimized for each reagent and substrate pair and can influence yields significantly.
Table 1: Sulfonylation of Primary Amines
| Amine Substrate | Sulfonylating Reagent | Base/Conditions | Solvent | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl Chloride | Pyridine | - | ~100% | [5] |
| p-Toluidine | p-Toluenesulfonyl Chloride | Pyridine | - | Quantitative | [5] |
| Benzylamine | Methanesulfonyl Chloride | Triethylamine, 0 °C to RT | CH₂Cl₂ | 95% | [6] |
| 4-Fluoroaniline | Methanesulfonyl Chloride | Pyridine, 0 °C to RT | CH₂Cl₂ | 94% | [6] |
| Various Anilines | DABSO / CuCl₂ / t-BuONO | Morpholine, 0 °C to RT | MeCN / aq. HCl | 59-85% | [7] |
| Morpholine | DABSO / p-tolyl-MgBr / SO₂Cl₂ | -40 °C to RT | THF | 67% | [2] |
Table 2: Sulfonylation of Secondary Amines
| Amine Substrate | Sulfonylating Reagent | Base/Conditions | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Morpholine | Methanesulfonyl Chloride | Triethylamine, 0 °C to RT | CH₂Cl₂ | 98% |[6] | | Piperidine | Methanesulfonyl Chloride | Triethylamine, 0 °C to RT | CH₂Cl₂ | 97% |[6] | | N-Methylaniline | Methanesulfonyl Chloride | Pyridine, 0 °C to RT | CH₂Cl₂ | 92% |[6] | | Morpholine | DABSO / allyl-MgBr / SO₂Cl₂ | -40 °C to RT | THF | 74% |[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the sulfonylation of amines using the discussed reagents.
Protocol 1: General Procedure for N-Sulfonylation using a Sulfonyl Chloride (e.g., MsCl, TsCl)[6]
This protocol describes a general and robust method for synthesizing sulfonamides from primary or secondary amines.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.0-1.1 eq.)
-
Anhydrous base: Triethylamine (TEA) or Pyridine (1.2-1.5 eq.)
-
Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
Procedure:
-
Preparation: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Sulfonamide Synthesis Using DABSO and a Grignard Reagent[2]
This procedure exemplifies the use of DABSO as an SO₂ surrogate for the synthesis of sulfonamides from organometallic reagents.
Materials:
-
DABSO (2.5 eq.)
-
Grignard reagent (e.g., p-tolylmagnesium bromide) (1.0 eq.)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 eq.)
-
Amine (e.g., morpholine) (10 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a stirred suspension of DABSO (2.5 eq.) in anhydrous THF at -40 °C under an inert atmosphere, add the Grignard reagent (1.0 eq.) dropwise.
-
Sulfinate Formation: Stir the reaction mixture at -40 °C for 1 hour.
-
Sulfonyl Chloride Formation: Add sulfuryl chloride (1.0 eq.) to the mixture.
-
Amination: Allow the reaction to warm to room temperature, then add the desired amine (10 eq.).
-
Workup and Purification: After the reaction is complete (monitored by TLC), perform a standard aqueous workup. Purify the crude product by column chromatography to yield the desired sulfonamide.
Protocol 3: Microwave-Assisted Sulfonamide Synthesis from PFP-Sulfonates[8]
This method highlights the use of stable PFP sulfonate esters, often accelerated by microwave irradiation.
Materials:
-
Pentafluorophenyl (PFP) sulfonate ester (1.0 eq.)
-
Amine (1.2-2.0 eq.)
-
Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
Procedure:
-
Preparation: In a microwave process vial, combine the PFP sulfonate ester (1.0 eq.) and the amine (1.2-2.0 eq.) in the chosen solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup: After cooling, concentrate the reaction mixture in vacuo.
-
Purification: The crude product is often of high purity and may not require chromatographic purification. If necessary, trituration with a suitable solvent (e.g., ether/petroleum ether) or recrystallization can be performed.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for sulfonylation and the role of sulfonamides in a key biological signaling pathway.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide drug.
Biological Context: Sulfonamides in Signal Transduction
Sulfonamides are crucial scaffolds in drug discovery, often designed as enzyme inhibitors. For instance, many targeted cancer therapies are sulfonamide-containing molecules that inhibit protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[8][9] Sulfonamide-based drugs can act as potent VEGFR-2 inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.[9] Similarly, sulfonamides have been developed as inhibitors of the PI3K/AKT pathway, another critical signaling route that is often dysregulated in cancer.[10][11]
Conclusion
While this compound is an effective sulfonylation reagent, a comprehensive understanding of the available alternatives is essential for the modern researcher.
-
p-Toluenesulfonyl chloride (TsCl) remains a reliable, economical workhorse for general applications.
-
Methanesulfonyl chloride (MsCl) offers higher reactivity for less nucleophilic amines or when speed is required.
-
DABSO provides a safe and convenient entry point for sulfonamide synthesis from organometallic precursors or anilines, avoiding the direct handling of sulfonyl chlorides.[2][7]
-
Pentafluorophenyl (PFP) sulfonate esters represent a highly stable and reactive class of reagents, particularly advantageous for microwave-assisted synthesis and for substrates requiring mild conditions.[4][12]
The choice of reagent should be guided by the specific substrate, desired reaction conditions, and overall synthetic strategy. This guide provides the foundational data and protocols to enable an informed decision, ultimately facilitating the efficient and successful synthesis of target sulfonamides in drug discovery and development pipelines.
References
- 1. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
A Head-to-Head Battle for Lipophilicity: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) in Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of chemical substituents is paramount in fine-tuning the physicochemical properties of drug candidates. Among the vast arsenal of functional groups, fluorinated moieties have gained prominence for their ability to modulate metabolic stability, binding affinity, and, critically, lipophilicity. This guide provides an in-depth comparison of two key fluorinated substituents: the trifluoromethoxy (OCF3) group and the trifluoromethyl (CF3) group, with a focus on their impact on lipophilicity, supported by experimental data.
The lipophilicity of a drug molecule, often quantified by its partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's lipophilicity influences its ability to permeate biological membranes, bind to target proteins, and avoid rapid metabolic breakdown. Both the OCF3 and CF3 groups are potent modulators of lipophilicity, but their effects are not interchangeable.
Executive Summary of Lipophilicity Comparison
Experimental data consistently demonstrates that the trifluoromethoxy (OCF3) group imparts a greater degree of lipophilicity to a parent molecule compared to the trifluoromethyl (CF3) group. This is quantitatively supported by the Hansch hydrophobicity parameter (π), a measure of a substituent's contribution to a molecule's LogP. The OCF3 group possesses a higher π value than the CF3 group, indicating its stronger lipophilic character.
Quantitative Data Presentation
To illustrate the differential impact of OCF3 and CF3 on lipophilicity, the following table summarizes key experimental values for these substituents on a simple aromatic scaffold.
| Parameter | Trifluoromethoxy (OCF3) | Trifluoromethyl (CF3) | Reference |
| Hansch Hydrophobicity Parameter (π) | +1.04 | +0.88 | [1] |
| Experimental LogP of Substituted Benzene | 2.79 | 2.28 | [2] |
These data clearly indicate that the introduction of an oxygen atom between the phenyl ring and the trifluoromethyl group in trifluoromethoxybenzene results in a significant increase in lipophilicity compared to trifluoromethylbenzene.
The Structural Basis of Lipophilicity Differences
The observed disparity in lipophilicity between OCF3 and CF3 substituted compounds can be attributed to fundamental differences in their electronic and conformational properties. The oxygen atom in the OCF3 group introduces a conformational preference and alters the electronic distribution, which in turn affects how the molecule interacts with its aqueous and lipid environments.
Experimental Protocols
The determination of lipophilicity is a cornerstone of preclinical drug development. The following are detailed methodologies for two widely accepted experimental techniques.
Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the traditional and often considered the "gold standard" for LogP determination. It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration of the test compound should be within the linear range of the analytical method.
-
Equilibration: Cap the vials tightly and shake or vortex them for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = Coct / Caq. The LogP is the logarithm of this value: LogP = log10(P). For ionizable compounds, this measurement at a specific pH (e.g., 7.4) yields the distribution coefficient, LogD.
High-Performance Liquid Chromatography (HPLC) Method for LogP Determination
Reversed-phase HPLC (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Materials:
-
Test compound
-
Reference compounds with known LogP values
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)
-
Detector (e.g., UV-Vis or DAD)
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Standard Curve Generation: Inject a series of reference compounds with a range of known LogP values that bracket the expected LogP of the test compound. Record the retention time (tR) for each standard.
-
Determination of Dead Time (t0): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0.
-
Calibration Curve: Plot log k' versus the known LogP values of the reference compounds. A linear relationship should be observed.
-
Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k'.
-
LogP Estimation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its experimentally determined log k'.
Conclusion
The choice between incorporating a trifluoromethoxy or a trifluoromethyl group into a drug candidate can have a profound impact on its lipophilicity and, consequently, its overall pharmacokinetic and pharmacodynamic profile. The experimental data unequivocally show that the OCF3 group is a more potent lipophilicity enhancer than the CF3 group. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the strategic design and optimization of novel therapeutic agents. By understanding the nuanced differences between these two critical fluorinated substituents, drug development professionals can better navigate the complex landscape of ADME optimization to identify promising clinical candidates.
References
Assessing Metabolic Stability: A Comparative Guide for Sulfonamides Derived from (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride and Their Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a pivotal factor in their preclinical development, directly influencing their pharmacokinetic profile, in vivo efficacy, and potential for toxicity. This guide provides a comparative assessment of the metabolic stability of a representative sulfonamide derived from (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride against a common sulfonamide, sulfamethoxazole, and its bioisosteric replacements, sulfoximine and sulfonimidamide. The comparison is supported by representative experimental data and detailed methodologies for in vitro assessment.
Executive Summary: Comparative Metabolic Stability
The following table summarizes the in vitro metabolic stability data for the hypothetical sulfonamide and its comparators in human liver microsomes (HLM). The data for the hypothetical compound is predicted based on the known metabolic liabilities of sulfonamides, while the data for the comparators is based on published literature. Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Key Observations |
| Hypothetical Sulfonamide | A sulfonamide derived from this compound | Predicted: < 30 | Predicted: > 50 | The trifluoromethoxy group may offer some metabolic protection, but the sulfonamide moiety remains susceptible to metabolism. |
| Sulfamethoxazole | A widely used sulfonamide antibiotic | ~60-120 | ~10-30 | Serves as a benchmark for sulfonamide metabolic stability. It is known to undergo N-acetylation and oxidation.[1] |
| Sulfoximine Analog | A bioisosteric replacement for the sulfonamide | Predicted: > 120 | Predicted: < 15 | Sulfoximines are generally more metabolically stable than sulfonamides due to the replacement of a metabolically labile N-H bond.[2][3] |
| Sulfonimidamide Analog | Another bioisosteric replacement for the sulfonamide | Predicted: > 120 | Predicted: < 15 | Similar to sulfoximines, sulfonimidamides are expected to exhibit enhanced metabolic stability compared to sulfonamides. |
Enhancing Metabolic Stability through Bioisosteric Replacement
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its desired biological activity. For sulfonamides, which are known to be susceptible to metabolic transformations such as N-acetylation and oxidation, replacing the sulfonamide functional group with a more stable bioisostere like a sulfoximine or sulfonimidamide can be a highly effective approach.[2][3] This strategy often leads to compounds with improved metabolic stability, as demonstrated by longer in vitro half-lives and lower intrinsic clearance.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes. This assay measures the rate of disappearance of the parent compound over time, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., a high clearance compound and a low clearance compound)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and for analytical quantification
-
96-well incubation plates and collection plates
-
Incubator shaker
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the HLM suspension in cold potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the HLM suspension to the wells of the incubation plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
Conclusion
The assessment of metabolic stability is a critical step in the drug discovery and development process. For sulfonamide-based drug candidates, which are known to have potential metabolic liabilities, early in vitro evaluation is essential. The use of bioisosteric replacement strategies, such as the substitution of the sulfonamide moiety with a sulfoximine or sulfonimidamide group, presents a promising approach to enhance metabolic stability and improve the overall pharmacokinetic profile of the drug candidate. The experimental protocol detailed in this guide provides a robust framework for conducting these crucial assessments, enabling researchers to make informed decisions in the lead optimization phase.
References
- 1. Relation between renal and hepatic excretion of drugs. XI. Excretion of sulfonamides with various physico-chemical properties of different ages--influence of nephrectomy or bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride: A Comprehensive Guide
For Immediate Reference: Treat (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride as a hazardous, corrosive, and water-reactive substance. All disposal procedures must be conducted in strict adherence to institutional and local regulations.
This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of analogous sulfonyl chlorides and trifluoromethoxy compounds, ensuring a cautious and comprehensive approach in the absence of a specific safety data sheet for the title compound.
I. Immediate Safety and Handling Precautions
This compound is anticipated to be a corrosive and toxic substance that reacts with water.[1][2][3] Handling should always occur within a certified chemical fume hood.[1][4] Mandatory personal protective equipment (PPE) must be worn to prevent any direct contact.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] It is advisable to check the glove manufacturer's compatibility chart and consider double gloving.[5] |
| Body Protection | A chemical-resistant lab coat or apron.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if there is a risk of exceeding exposure limits or if vapors are generated.[4] |
II. Disposal Protocols
The appropriate disposal method for this compound depends on the quantity of the waste.
A. Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and materials contaminated with it (e.g., from a spill cleanup) must be disposed of as hazardous waste without prior neutralization.[4][6]
Experimental Protocol for Bulk Waste Disposal:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]
-
Container and Labeling: Ensure the original container is securely sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[1][6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as water, strong oxidizing agents, bases, and amines.[2][3]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste management company.[4][7]
B. Neutralization of Small Residual Quantities:
Small residual amounts, such as those left in emptied glassware, can be neutralized to render them less hazardous before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.[4][6]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a 5% sodium bicarbonate solution or a dilute solution of sodium hydroxide on a magnetic stir plate within an ice bath.[4][6] It is recommended to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[6]
-
Initiate Stirring: Begin vigorous stirring of the basic solution.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4][6] CAUTION: This reaction is exothermic and will likely produce gas. The addition rate must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[6]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[6]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
Spill Response Protocol:
-
Evacuate: Clear all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.[6]
-
Contain: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[4][5] Do not use combustible materials like sawdust.[4]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.[5]
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[6]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a corrosive and water-reactive compound. Contact with moisture can release toxic and corrosive gases, such as hydrogen chloride and sulfur oxides. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material and its reaction byproducts.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). | Prevents severe skin burns upon contact.[1][2] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedure
All operations should be conducted in a well-ventilated laboratory, specifically within a certified chemical fume hood.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Methodology:
-
Preparation: Before handling the chemical, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.
-
Handling: This compound is moisture-sensitive. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Reaction: When adding the sulfonyl chloride to a reaction, do so slowly and in a controlled manner to manage any exothermic processes.
-
Quenching: Excess sulfonyl chloride must be neutralized. This is typically achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[3]
-
Decontamination: All glassware that has come into contact with the chemical should be rinsed with an appropriate solvent in the fume hood. This rinseate should be treated as hazardous waste.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are critical. Never dispose of sulfonyl chlorides directly down the drain.[1]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Bulk/Unused Reagent | Dispose of as hazardous waste in a clearly labeled, sealed container. Do not attempt to neutralize. | Neutralization of large quantities is highly exothermic and dangerous.[1] |
| Contaminated Materials | Absorb spills with inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste disposal.[4] | Prevents further spread and exposure. |
| Neutralized Aqueous Waste | After confirming the pH is neutral, this waste can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4] | Ensures the waste stream is no longer corrosive or reactive. |
Logical Flow for Disposal of this compound
Caption: Disposal workflow for this compound.
Experimental Protocol for Neutralization of Residual Sulfonyl Chloride:
-
Preparation: In a chemical fume hood, prepare a container with a cold (ice bath) solution of 5% sodium bicarbonate.
-
Slow Addition: Slowly and carefully add the residual sulfonyl chloride or the solvent used for rinsing glassware to the stirred basic solution.[4] This reaction is exothermic and will release gases.
-
Monitoring: Ensure the solution remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is confirmed to be neutral, it can be disposed of according to institutional and local regulations.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
